6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine
Description
BenchChem offers high-quality 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N4/c14-9-5-8(4-7-2-1-3-17-11(7)9)12-13(15)19-10(16)6-18-12/h1-6H,(H2,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJVUEKEJMYMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Cl)C3=NC=C(N=C3Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthetic Strategies for Adenosine A2A Receptor Antagonist Intermediates
Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Development Leads Focus: Synthetic Methodology, Process Safety, and Structural Validation
Executive Summary: The A2AR Antagonist Landscape
The Adenosine A2A receptor (A2AR) has evolved from a target for Parkinson’s disease (motor symptom management) to a cornerstone of next-generation immuno-oncology. By blocking A2AR, antagonists reverse the immunosuppressive effects of high adenosine concentrations in the tumor microenvironment (TME).
This guide dissects the synthesis of the two dominant structural classes of A2AR antagonists:
-
The Xanthine Derivatives: Exemplified by Istradefylline (KW-6002).
-
The Fused Heteroaromatics: Exemplified by Preladenant (SCH-420814) and AZD4635 .
We move beyond basic retrosynthesis to address critical process challenges: controlling E/Z isomerization in styryl-xanthines, managing hazardous oxidative cyclizations in triazolo-pyrimidines, and implementing continuous flow chemistry for high-energy intermediates.
Class I: The Xanthine Scaffold (Istradefylline)
Istradefylline represents the classical approach, utilizing a xanthine core decorated with a styryl moiety. The critical synthetic challenge is the construction of the xanthine ring from a uracil precursor while preserving the geometry of the styryl side chain.
Retrosynthetic Logic
The most robust route involves the "Uracil-First" strategy. Rather than alkylating a pre-formed xanthine (which often leads to N7/N9 regioselectivity issues), the imidazole ring is constructed onto a fully substituted uracil.
Key Intermediate: (E)-1,3-diethyl-6-amino-5-(3,4-dimethoxyphenylpropenoyl)aminouracil.[1][2]
Validated Protocol: The Uracil-Nitrosation Route
Step 1: Nitrosation of the Uracil Core
-
Reagents: 6-amino-1,3-diethyluracil, NaNO₂, Acetic Acid (AcOH).
-
Conditions: Aqueous/Acidic medium, 0–5°C.
-
Mechanism: Electrophilic aromatic substitution at the C5 position.
-
Process Control: Exotherm management is critical. Maintain T < 10°C to prevent diazonium decomposition.
Step 2: Reduction to Diamine
-
Reagents: Na₂S₂O₄ (Sodium dithionite) or H₂/Pd-C.
-
Causality: Dithionite is preferred in early scale-up to avoid catalyst poisoning by trace sulfur/amines, though catalytic hydrogenation is cleaner for GMP.
-
Product: 1,3-diethyl-5,6-diaminouracil.[2] Note: This intermediate is oxidation-sensitive and should be used immediately.
Step 3: Amide Coupling & Dehydrative Cyclization (The Critical Step) This step determines the yield and purity of the xanthine core.
-
Reagents: (E)-3,4-dimethoxycinnamic acid, EDCI/HOBt (coupling), followed by NaOH/Dioxane or POCl₃ (cyclization).
-
Technical Insight: A one-pot cyclization using alkaline conditions (NaOH) is superior to acid-mediated closure (POCl₃) for this substrate because it minimizes the risk of hydrating the styryl double bond.
Workflow Visualization (Istradefylline)
Caption: Step-wise construction of the xanthine core via the nitrosation-reduction-cyclization sequence.
Self-Validating Quality Control: Photostability
Istradefylline contains a styryl double bond susceptible to photo-isomerization (E to Z). The Z-isomer is a common impurity that significantly lowers potency.
-
Validation: Perform HPLC analysis using a C18 column with UV detection at 360 nm.
-
Specification: Z-isomer < 0.5%.
-
Process Requirement: All final crystallization steps must be performed under yellow light or in amber glassware.
Class II: Fused Heteroaromatics (Preladenant)
Preladenant features a complex pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.[3] Unlike xanthines, this scaffold is built via oxidative cyclization of hydrazones.
Synthetic Strategy: The Oxidative Closure
The core is assembled by fusing a triazole ring onto a pre-existing pyrazolo-pyrimidine.
Key Intermediate: The hydrazone formed between a hydrazinyl-pyrimidine and furfural.
Detailed Protocol
Step 1: Hydrazone Formation [3]
-
Substrate: 4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine derivative.
-
Reagent: 2-Furaldehyde (Furfural).
-
Solvent: Ethanol or Methanol (Reflux).
-
Observation: Formation of a Schiff base (precipitate).
Step 2: Oxidative Cyclization (The "Hypervalent" Switch) Historically, lead tetraacetate was used, but modern process chemistry demands greener alternatives.
-
Reagent: Iodobenzene diacetate (PIDA) or Bromine (Br₂) in Acetic Acid.
-
Mechanism: The oxidant generates an azo-intermediate or a radical species that undergoes intramolecular nucleophilic attack by the ring nitrogen, closing the triazole ring.
-
Safety Note: If using Br₂, ensure adequate venting of HBr gas. PIDA is preferred for bench-scale safety.
Step 3: C7-Side Chain Installation
-
Method: S_NAr displacement.
-
Reagent: The piperazine-linked side chain.
-
Conditions: DMF, DIPEA, 80°C.
-
Selectivity: The leaving group at the C7 position (usually a chloride or sulfonate) is highly reactive due to the electron-deficient nature of the triazolo-pyrimidine system.
Reaction Comparison Table
| Parameter | Method A: Lead Tetraacetate | Method B: Iodobenzene Diacetate (PIDA) | Method C: Br₂ / AcOH |
| Yield | 65-75% | 70-85% | 60-70% |
| Toxicity | High (Pb waste) | Low (Iodobenzene byproduct) | Moderate (Corrosive) |
| Scalability | Poor | Excellent | Good |
| Reaction Time | 12-24 h | 2-4 h | 1-3 h |
Advanced Methodology: Flow Chemistry for AZD4635
AZD4635 utilizes a [1,2,3]triazolo[4,5-b]pyrazin-5-amine core. The synthesis of this core often requires a nitration step followed by reduction and diazotization—a sequence fraught with thermal hazards in batch processing.
The Batch Problem
Nitration of electron-rich heteroaromatics is highly exothermic.[4] Accumulation of unstable nitro-intermediates in large batch reactors poses a runaway risk.
The Continuous Flow Solution
Implementing a flow reactor allows for precise control of heat transfer and residence time, enabling the safe use of high-energy reagents.
Flow Protocol for Triazole Formation:
-
Stream A: Pyrazine-diamine precursor in acidic solvent.
-
Stream B: Sodium Nitrite (NaNO₂) solution.
-
Reactor: T-mixer feeding into a coil reactor (0°C).
-
Residence Time: < 5 minutes.
-
Quench: Immediate mixing with a reducing agent or base.
Advantages:
-
Safety: The active volume of hazardous diazonium intermediate is minimal at any given time.
-
Selectivity: Rapid mixing prevents side-reactions (e.g., phenol formation).
Flow Process Diagram (AZD4635 Logic)
Caption: Continuous flow setup for handling hazardous diazotization/cyclization steps safely.
References
-
ACS Publications. (2023). Structure–Activity Relationship of Truncated 2,8-Disubstituted-Adenosine Derivatives as Dual A2A/A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry.
-
Google Patents. (2012). WO2012127472A1 - Process and intermediates for the preparation of preladenant and related compounds.
-
Vapourtec. (2019).[5] Synthetic Route Design of AZD4635, an A2AR Antagonist.
-
National Institutes of Health (PMC). (2021). Design, Synthesis, and Biological Activity Studies of Istradefylline Derivatives Based on Adenine as A2A Receptor Antagonists.
-
Google Patents. (2015). CN104974157A - Istradefylline synthesis process.[1]
-
MedChemExpress. (n.d.). Preladenant (SCH-420814) Product Information.
Sources
- 1. CN104262342A - Preparation method of istradefylline intermediate - Google Patents [patents.google.com]
- 2. CN111548351B - Synthetic method of istradefylline - Google Patents [patents.google.com]
- 3. WO2012127472A1 - Process and intermediates for the preparation of preladenant and related compounds - Google Patents [patents.google.com]
- 4. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vapourtec.com [vapourtec.com]
6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine chemical structure properties
Technical Deep Dive: The 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine Scaffold
Executive Summary: The Lynchpin of SHP2 Inhibition
The compound 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine represents a privileged scaffold in modern oncology medicinal chemistry.[1] It serves as the critical "head-group" intermediate for a class of allosteric inhibitors targeting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) , specifically the series developed by Jacobio Pharmaceuticals (e.g., JAB-3068 , JAB-3312 ).[1]
Unlike active-site phosphatase inhibitors which suffer from poor selectivity and bioavailability (due to charged phosphate mimics), this scaffold is designed to bind to the central tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains.[1] The molecule acts as a "molecular glue," locking SHP2 in its auto-inhibited closed conformation, thereby downregulating the RAS/MAPK signaling cascade.[1]
This guide dissects the structural logic, synthetic challenges, and derivatization potential of this specific chloropyrazine-quinoline hybrid.[1]
Structural & Physicochemical Analysis
The molecule is a bi-heteroaryl system characterized by three distinct functional zones.
| Functional Zone | Chemical Moiety | Pharmacological Role (SHP2 Context) |
| The Anchor (Head) | 2-Aminopyrazine | The primary amine acts as a critical H-bond donor/acceptor pair, typically interacting with acidic residues (e.g., Glu250) within the SHP2 allosteric tunnel.[1] |
| The Hydrophobic Core | 8-Chloroquinoline | The quinoline ring provides extensive |
| The Reactive Handle | 6-Chlorine (Pyrazine) | This is the "exit vector." It is an electrophilic site primed for nucleophilic aromatic substitution ( |
Calculated Physicochemical Profile
Note: Values are predicted based on structural QSAR models for the intermediate.
-
Molecular Weight: ~291.13 g/mol [1]
-
cLogP: 3.2 – 3.5 (Highly lipophilic due to the chloro-quinoline; requires polar tail attachment for oral bioavailability).[1]
-
TPSA (Topological Polar Surface Area): ~52 Ų (Favorable for membrane permeability).[1]
-
Solubility: Low in aqueous media; moderate in DMSO/DCM.
Synthetic Protocol: Constructing the Bi-Aryl Core
The synthesis of this scaffold hinges on a regioselective Suzuki-Miyaura cross-coupling. The challenge lies in coupling the quinoline boronate exclusively to the 5-position of the pyrazine ring while leaving the 6-chloro position intact for future derivatization.
Experimental Workflow
Reagents:
-
Electrophile: 2-Amino-5-bromo-6-chloropyrazine (Preferred over the di-chloro analog for better regioselectivity).[1]
-
Nucleophile: (8-Chloroquinolin-6-yl)boronic acid.[1]
-
Catalyst:
(Ferrocene ligand prevents dehalogenation side reactions).[1] -
Base:
(2.0 M aqueous).[1] -
Solvent: 1,4-Dioxane.[2]
Step-by-Step Methodology:
-
Degassing (Critical): Charge a reaction vessel with 1,4-dioxane and 2.0 M aqueous
. Sparge with argon for 15 minutes. Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the sensitive amine. -
Charging: Add 2-Amino-5-bromo-6-chloropyrazine (1.0 eq) and (8-Chloroquinolin-6-yl)boronic acid (1.1 eq).
-
Catalyst Addition: Add
(0.05 eq) under a positive argon stream.[1] -
Reaction: Seal and heat to 90°C for 4–6 hours. Monitor by LC-MS for the consumption of the bromide.
-
Note: Do not overheat (>100°C), or the 6-chloro group may begin to react, leading to oligomerization.[1]
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Filter through Celite to remove Pd black. Separate phases.
-
Purification: The product is planar and tends to stack. Purification via flash chromatography (DCM/MeOH gradient) is required.[1][3]
-
Yield Expectation: 65–75%.
-
Visualization: Synthesis & Mechanism
Figure 1: Synthetic Pathway & SHP2 Mechanism
Caption: Workflow from regioselective Suzuki coupling to final SHP2 allosteric inhibition mechanism.
Reactivity & Derivatization (The "Application")
Once the scaffold is secured, the 6-chloro position becomes the focal point. It is deactivated relative to the starting material but remains susceptible to
Standard Protocol for Derivatization:
-
Reaction Type: Nucleophilic Aromatic Substitution (
).[1] -
Nucleophile: Secondary amines (e.g., protected piperazines, spiro-amines).[1]
-
Conditions: DIPEA (3.0 eq), DMSO or NMP, 100°C–120°C.
-
Insight: If the nucleophile is sterically hindered (common in SHP2 inhibitors to induce specific conformational fits), fluoride salts (KF/CsF) can be added to assist the leaving group, or the reaction can be transitioned to a Buchwald-Hartwig amination using RuPhos-Pd-G3 precatalyst.[1]
References
-
Jacobio Pharmaceuticals. (2018).[1] SHP2 Inhibitors and Methods of Use Thereof.[4][5][6][7][8][9][10][11] WO/2018/013597.[8][12] (Primary patent describing the quinoline-pyrazine scaffold synthesis).[1] Link
-
Wang, Y., et al. (2020).[1][4][6] Discovery of JAB-3068: A Potent, Selective, and Orally Bioavailable Allosteric Inhibitor of SHP2.[1] (Contextualizes the biological relevance of the scaffold).
-
Chen, Y.N., et al. (2016).[1] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature, 535, 148–152.[1] (Foundational paper on the "tunnel" binding mode). Link[1][12]
-
Novartis AG. (2015).[1] Pyrazine Derivatives as SHP2 Inhibitors.[4][8][11][13] WO/2015/107495.[12] (Describes analogous pyrazine-based synthetic routes). Link
Sources
- 1. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. US11325906B2 - Chemical compounds - Google Patents [patents.google.com]
- 4. Novel Pyrimidinones as SHP2 Antagonists for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. news.abbvie.com [news.abbvie.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2019051084A1 - Shp2 inhibitor compositions and methods for treating cancer - Google Patents [patents.google.com]
- 11. Novel Pyrazolopyrazine Compounds as SHP2 Inhibitors for Treating Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US11702392B2 - Pyrimidinone derivatives as SHP2 antagonists - Google Patents [patents.google.com]
- 13. acs.figshare.com [acs.figshare.com]
An In-Depth Technical Guide to 8-chloroquinolin-6-yl Substituted Pyrazine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
Authored for: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Amalgamation of Quinolines and Pyrazines for Novel Therapeutics
In the landscape of medicinal chemistry, the quinoline and pyrazine scaffolds are considered "privileged structures" due to their recurring presence in a multitude of bioactive compounds and approved drugs.[1] Quinolines, a fusion of a benzene and a pyridine ring, form the core of numerous pharmaceuticals, including antimalarials like chloroquine and various anticancer agents.[2] Their planar structure allows for effective interaction with biological targets such as DNA and the ATP-binding pockets of kinases. The introduction of a chlorine atom at the 8th position of the quinoline ring can significantly influence the molecule's electronic properties and metabolic stability, often enhancing its therapeutic efficacy.[3]
Similarly, pyrazines, which are six-membered aromatic rings containing two nitrogen atoms, are integral components of many biologically active molecules.[4] They can act as hydrogen bond acceptors and participate in various intermolecular interactions, contributing to the overall binding affinity of a compound to its target.[5] The strategic hybridization of these two pharmacophores, resulting in 8-chloroquinolin-6-yl substituted pyrazine derivatives, has given rise to a novel class of compounds with a broad spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of these promising therapeutic candidates.
Synthetic Strategies: Constructing the Hybrid Scaffold
The synthesis of 8-chloroquinolin-6-yl substituted pyrazine derivatives is a multi-step process that typically involves the creation of the individual quinoline and pyrazine precursors, followed by a coupling reaction to assemble the final hybrid molecule.
General Synthetic Workflow
A common and efficient method for connecting the two heterocyclic rings is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling. This approach allows for the formation of a stable carbon-carbon bond between the 6-position of the 8-chloroquinoline and a substituted pyrazine ring.
Figure 1: A generalized synthetic workflow for 8-chloroquinolin-6-yl substituted pyrazine derivatives.
Detailed Experimental Protocol: Suzuki Cross-Coupling
This protocol outlines a representative Suzuki cross-coupling reaction for the synthesis of an 8-chloro-6-(pyrazin-2-yl)quinoline derivative.
Materials:
-
8-chloro-6-bromoquinoline
-
Pyrazin-2-ylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 8-chloro-6-bromoquinoline (1.0 eq), pyrazin-2-ylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) to the flask. Then, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final compound are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Rationale for Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its degradation and lower reaction yields.
-
Palladium Catalyst: Pd(dppf)Cl₂ is a robust and efficient catalyst for cross-coupling reactions involving heteroaromatic compounds.
-
Base: Potassium carbonate is essential for the transmetalation step of the Suzuki catalytic cycle.
-
Solvent System: The mixture of dioxane and water provides a suitable medium for dissolving both the organic reactants and the inorganic base.
Biological Activities and Therapeutic Potential
The fusion of the 8-chloroquinoline and pyrazine moieties has resulted in compounds with a diverse range of biological activities, with a significant focus on their potential as anticancer agents.
Anticancer Activity
Many derivatives of this class have demonstrated potent cytotoxic effects against various cancer cell lines.[6] A primary mechanism of action for their anticancer activity is the inhibition of protein kinases.[7] Kinases are a family of enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[8] Dysregulation of kinase activity is a common feature of many cancers.
Figure 2: Simplified mechanism of kinase inhibition by 8-chloroquinolin-6-yl pyrazine derivatives.
The planar quinoline core of these hybrid molecules can mimic the adenine base of ATP, allowing them to fit into the ATP-binding site of kinases.[5] This competitive inhibition prevents the phosphorylation of substrate proteins, thereby disrupting the downstream signaling pathways that drive cancer cell growth.
Table 1: Representative Biological Data of 8-chloroquinolin-6-yl Pyrazine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | GI₅₀ (µM) |
| Derivative 1 | EGFR | 25 | A549 (Lung) | 0.8 |
| Derivative 2 | VEGFR2 | 40 | HUVEC (Endothelial) | 1.2 |
| Derivative 3 | PIM-1 | 15 | NFS-60 (Leukemia) | 0.5 |
| Derivative 4 | c-Met | 55 | MKN-45 (Gastric) | 2.1 |
| Note: The data presented here is a hypothetical representation based on trends observed in the literature. |
Other Potential Therapeutic Applications
Beyond their anticancer properties, these hybrid molecules have shown promise in other therapeutic areas:
-
Antimicrobial and Antifungal Activity: The 8-hydroxyquinoline scaffold, a close analog, is known for its potent antimicrobial and antifungal properties.[9][10]
-
Antimalarial Activity: Given the quinoline core, a key pharmacophore in many antimalarial drugs, these derivatives are also being investigated for their activity against Plasmodium falciparum.[11]
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the 8-chloroquinolin-6-yl substituted pyrazine scaffold have provided valuable insights into the structural features required for potent biological activity.
-
Substituents on the Pyrazine Ring: The nature and position of functional groups on the pyrazine ring can significantly impact target binding and selectivity. Small, electron-donating groups are often favored for enhanced kinase inhibition.
-
The 8-Chloro Group on the Quinoline Ring: The presence of the chlorine atom at the 8-position is often crucial for activity, likely due to its electron-withdrawing nature and its ability to form key interactions within the target's binding pocket.
-
Modifications at Other Positions: Alterations at other positions on the quinoline ring can be used to fine-tune the compound's physicochemical properties, such as solubility and metabolic stability.[12]
Conclusion and Future Perspectives
The 8-chloroquinolin-6-yl substituted pyrazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the wealth of structure-activity relationship data provide a strong foundation for further optimization. Future research in this area will likely focus on:
-
Improving Target Selectivity: Designing derivatives that are highly selective for a specific kinase or biological target to minimize off-target effects and improve the safety profile.
-
Enhancing Pharmacokinetic Properties: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to ensure they are suitable for in vivo applications.
-
Exploring Novel Therapeutic Indications: Expanding the evaluation of these derivatives into other disease areas where the identified molecular targets are implicated.
This technical guide has provided a comprehensive overview of the synthesis, biological activity, and therapeutic potential of 8-chloroquinolin-6-yl substituted pyrazine derivatives. It is intended to serve as a valuable resource for researchers and scientists working at the forefront of drug discovery and development.
References
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Vertex AI Search.
- Pyrazines in Drug Discovery. PharmaBlock.
- Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science. (2019). Life Chemicals.
- Pyrazine Moiety: Recent Developments in Cancer Treatment. (2023). Bentham Science Publisher.
- Pyrazole-pyrazine conjugates as potential therapeutic agents: design, synthesis and bioactivity. (2025). Asian Journal of Pharmaceutical Sciences.
- Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-D
- Pyrazole‐quinoline hybrids as an anticancer agent.
- QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents. (2024).
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activ
- Unlocking The Therapeutic Potential Of Quinoline Hybrids In Cancer Treatment. (2024).
- Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2022). PMC.
- Substituent-dependent one-pot synthesis of either pyrazines or quinolin-8-amines.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023). (2024). PubMed.
- Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. IRIS.
- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2025). MDPI.
- Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.
- Structure-Activity Relationship (SAR)
- Pyrazine-based small molecule kinase inhibitors: clinical applications and p
- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2019). PMC.
- Synthesis and Characterization of Some New Pyrazole and Pyrimidine Derivatives From Chalcones and Evaluation of Their Biological. (2025).
- In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. (2025). Journal of Receptors and Signal Transduction.
- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
- Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Applic
- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifechemicals.com [lifechemicals.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. DSpace [iris.who.int]
- 12. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine molecular weight and formula
This guide serves as an in-depth technical resource for 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine , a critical pharmacophore scaffold used primarily in the development of allosteric SHP2 inhibitors and adenosine receptor modulators.
A Privileged Scaffold for Phosphatase and Kinase Inhibitor Discovery
Executive Summary & Core Identity
6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine is a heteroaryl-substituted pyrazine derivative.[1][2] In modern drug discovery, this molecule functions as a high-value "warhead" or intermediate. Its structural geometry—comprising a bicyclic quinoline linked to a pyrazine ring—mimics the biaryl systems found in potent allosteric inhibitors of SHP2 (Src Homology-2 Phosphatase) , a key oncogenic target in the RAS/MAPK pathway.
The presence of the free amine (-NH2) and the chloro-substituent on the pyrazine ring allows for orthogonal functionalization, making this molecule a versatile "Lego block" for Structure-Activity Relationship (SAR) expansion.
Physicochemical Profile
The following data represents the calculated and empirically derived properties essential for formulation and assay development.
| Property | Value | Technical Note |
| IUPAC Name | 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine | Systematic nomenclature |
| Molecular Formula | C₁₃H₈Cl₂N₄ | - |
| Molecular Weight | 291.14 g/mol | Average mass |
| Monoisotopic Mass | 290.0126 Da | Essential for HRMS identification |
| CAS Number | Not widely listed | Often cataloged as an intermediate in patent literature (e.g., US 11,014,904 B2) |
| Appearance | Off-white to pale yellow solid | Typical of polychlorinated heteroaromatics |
| Solubility | DMSO (>20 mg/mL), DMF | Poor solubility in water/aqueous buffers |
| LogP (Calc) | ~2.8 - 3.2 | Lipophilic; cell-permeable scaffold |
| TPSA | ~65 Ų | Good oral bioavailability potential |
Structural Logic & Pharmacophore Analysis
This molecule is not a random assembly; it is designed to exploit specific binding pockets.
-
The Quinoline Motif (8-Cl): The 8-chloroquinoline moiety is a "privileged structure" that often fits into hydrophobic pockets of enzymes (like the "tunnel" in SHP2), engaging in
- stacking interactions. The 8-chlorine atom often fills small lipophilic cavities, enhancing potency. -
The Pyrazine Core: Acts as a rigid linker. The nitrogen atoms in the pyrazine ring can serve as hydrogen bond acceptors.
-
The 2-Amine Handle: A critical vector for extending the molecule. In drug synthesis, this amine is often reacted with carboxylic acids or alkyl halides to attach solubilizing groups (like piperazines or morpholines).
-
The 6-Chlorine Handle: Provides a site for Nucleophilic Aromatic Substitution (
) or further cross-coupling, allowing "fragment growing" strategies.
Visualization: Structural Connectivity & Logic
Caption: Functional decomposition of the C13H8Cl2N4 scaffold highlighting the roles of each substructure in drug design.
Strategic Synthesis Protocol
Objective: Synthesize 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine with high regioselectivity. Methodology: Palladium-catalyzed Suzuki-Miyaura Cross-Coupling.
Rationale
Direct halogenation of a pre-formed quinoline-pyrazine is difficult to control. The convergent approach couples a boronic acid (quinoline) with a dihalo-pyrazine .
-
Challenge: The pyrazine has two halogens (if starting from 2-amino-3-bromo-5-chloropyrazine).
-
Solution: Exploit the reactivity difference. The C-Br bond is more reactive towards Pd-oxidative addition than the C-Cl bond.
Experimental Workflow
Reagents:
-
Fragment A: 2-Amino-5-bromo-3-chloropyrazine (1.0 equiv).
-
Fragment B: (8-Chloroquinolin-6-yl)boronic acid (1.1 equiv).
-
Catalyst:
(5 mol%). -
Base:
(2.0 M aqueous solution, 3.0 equiv). -
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a 3-neck round bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Add Fragment A and Fragment B to the flask. Dissolve in 1,4-Dioxane (concentration ~0.1 M).
-
Catalyst Addition: Add the Palladium catalyst. Critical: Do this rapidly to minimize air exposure.
-
Activation: Add the aqueous
solution. -
Reflux: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS (Target Mass: 291.1 (M+H)).
-
Checkpoint: Look for the disappearance of the bromide starting material.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.
-
Purification: Dry the organic layer over
, concentrate, and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Visualization: Synthesis Pathway
Caption: Convergent synthesis route utilizing the reactivity differential between Bromine and Chlorine on the pyrazine ring.
Quality Control & Validation
To ensure the integrity of the synthesized scaffold before using it in biological assays or further synthesis, the following validation steps are mandatory.
A. 1H-NMR Validation (DMSO-d6, 400 MHz)
You must verify the presence of the Quinoline and Pyrazine protons.
-
Pyrazine Singlet: Expect a sharp singlet around 8.0 - 8.5 ppm (This corresponds to the single proton remaining on the pyrazine ring if the structure is correct).
-
Amine Broad Singlet: A broad exchangeable peak around 6.5 - 7.5 ppm (2H,
). -
Quinoline Region: A characteristic set of aromatic peaks in the 7.5 - 9.0 ppm range. Specifically, look for the protons adjacent to the nitrogen in the quinoline ring (deshielded).
B. Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (+).
-
Isotope Pattern: Due to the presence of two chlorine atoms , you must observe a distinct isotope pattern.
-
M+H (291.1): 100% relative abundance.
-
M+H+2 (293.1): ~64% relative abundance (characteristic of Cl2 systems).
-
M+H+4 (295.1): ~10% relative abundance.
-
-
Pass Criteria: If the M+2 peak is missing or too small, you likely have a dechlorination byproduct.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).
-
Specific Risk: Halogenated quinolines can be sensitizers.
-
Storage: Store at -20°C under inert atmosphere (Argon). Protect from light to prevent photo-dehalogenation.
References
-
Chen, Y., et al. (2021). "Discovery of Allosteric SHP2 Inhibitors for Cancer Therapy." Journal of Medicinal Chemistry.
-
USPTO. (2021). "Patent US 11,014,904 B2: 1,2,4-triazine-3-amine derivative... and use thereof." United States Patent and Trademark Office.
-
PubChem. "Compound Summary: Pyrazin-2-amine Derivatives." National Library of Medicine.
-
MDPI. (2021). "Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine." Molecules.
Sources
Precision Synthesis of the Imidazo[1,2-a]pyrazine Scaffold: A Guide to Key Intermediates and Strategic Functionalization
Topic: Key intermediates for imidazo[1,2-a]pyrazine synthesis Content Type: An in-depth technical guide.
Executive Summary
The imidazo[1,2-a]pyrazine core has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors such as Entospletinib (Syk inhibitor) and various Aurora kinase inhibitors. Its planar, bicyclic structure mimics the purine ring of ATP, allowing for potent interactions within kinase hinge regions. However, the scaffold's utility is defined by the ability to independently functionalize its three distinct vectors: C3 (electronic tuning), C6 (solubility/potency extensions), and C8 (H-bonding/hinge binding).
This guide details the synthetic architecture required to access these vectors. We move beyond generic protocols to define the key intermediates —specifically the halogenated pivots—that enable orthogonal derivatization.
Strategic Disconnections & Atom Mapping
Successful synthesis relies on understanding how the starting material, 2-aminopyrazine, maps onto the final bicyclic core. A common error in early-stage process development is misidentifying the regiochemical outcome of pre-cyclization functionalization.[1]
The Cyclization Mechanism (Ortoleva-King / Hantzsch Type)
The formation of the imidazole ring occurs via the condensation of 2-aminopyrazine with an
-
Step 1: Alkylation of the ring nitrogen (N1 of pyrazine) by the
-halocarbonyl.[1] -
Step 2: Cyclization of the exocyclic amine onto the carbonyl carbon.
-
Step 3: Dehydration to aromatize.[1]
Critical Atom Mapping
Because the ring nitrogen (N1) acts as the initial nucleophile, substituents on the pyrazine ring shift positions in the final numbering scheme.
| Pre-Cursor (2-Aminopyrazine) | Substituent Position | Final Imidazo[1,2-a]pyrazine Position | Reactivity Profile of Final Position |
| 3-Bromo-2-aminopyrazine | Ortho to amine | C8 | Highly reactive to SNAr |
| 5-Bromo-2-aminopyrazine | Meta to amine | C6 | Reactive to Pd-coupling (Suzuki) |
| 6-Bromo-2-aminopyrazine | Ortho to ring N1 | C5 | Sterically hindered; rarely used |
Technical Insight: To synthesize Entospletinib , one requires functionalization at C6 and C8. The logical starting point is therefore a 6,8-dihaloimidazo[1,2-a]pyrazine or a sequential build-up starting from 5-bromo-2-aminopyrazine.[1]
Caption: Atom mapping flow illustrating how pyrazine substituents translate to the bicyclic core.
The Critical Building Block: 6,8-Dibromoimidazo[1,2-a]pyrazine
While the parent imidazo[1,2-a]pyrazine is academically interesting, the 6,8-dibromo derivative (CAS: 63744-22-9) is the industrial workhorse.[1] It provides two distinct handles for library generation.
Synthesis Protocol
Reagents: 3,5-Dibromo-2-aminopyrazine, Bromoacetaldehyde diethyl acetal, HBr (48% aq), Ethanol.
-
Dissolution: Dissolve 3,5-dibromo-2-aminopyrazine (1.0 equiv) in Ethanol (0.5 M).
-
Addition: Add Bromoacetaldehyde diethyl acetal (1.5 equiv) and HBr (catalytic or stoichiometric depending on scale).
-
Reflux: Heat to reflux (80°C) for 4–12 hours. Monitor by LCMS for disappearance of starting material.
-
Workup: Concentrate, neutralize with NaHCO3, and extract with EtOAc.
-
Purification: Recrystallization from EtOH/Water or column chromatography (DCM/MeOH).[1]
Yield Expectation: 60–75%.[1]
Why this Intermediate?
This molecule allows for Regioselective Orthogonality :
-
Position C8 (SNAr): The bromine at C8 is highly electrophilic due to the inductive effect of the adjacent N7 and bridgehead N4. It can be displaced by amines under thermal conditions (or mild base).[1]
-
Position C6 (Cross-Coupling): The bromine at C6 is deactivated towards SNAr but remains active for Palladium-catalyzed reactions (Suzuki-Miyaura).[1]
Regioselective Functionalization Workflows
The order of operations is non-negotiable for high yields.
Workflow A: The "SNAr First" Approach (Standard)
Used when C8 requires an amine (e.g., morpholine, piperazine) and C6 requires an aryl group.
-
Step 1 (C8 Displacement): Treat 6,8-dibromo intermediate with amine (e.g., 3 equiv) in IPA or DMF at 60–80°C.
-
Step 2 (C6 Coupling): Perform Suzuki coupling on the purified intermediate using Pd(dppf)Cl2, Boronic acid, and Na2CO3.
Workflow B: Electrophilic Substitution at C3
If the target requires a substituent at C3 (e.g., a halogen for further coupling or a formyl group), this is best installed after cyclization but before sensitive metal-catalyzed steps if possible.
-
Reagent: N-Bromosuccinimide (NBS) in DMF or MeCN.[1]
-
Selectivity: C3 is the most electron-rich position on the imidazole ring.[1] Reaction occurs at RT within minutes.[1]
-
Note: If C8 is unsubstituted, C3 bromination is still dominant, but C8-halogenation can compete if pushed.
Caption: Decision tree for regioselective functionalization of the scaffold.
Key Intermediates Data Summary
The following table summarizes the essential intermediates required for a robust medicinal chemistry campaign.
| Intermediate Name | Structure Description | Key Reactivity | Typical Yield (Synthesis) |
| 6,8-Dibromoimidazo[1,2-a]pyrazine | Br at C6 and C8 | Dual pivot: C8 (SNAr) first, C6 (Pd) second.[1] | 65% (from 3,5-dibromo-2-aminopyrazine) |
| 8-Chloroimidazo[1,2-a]pyrazine | Cl at C8 | Highly reactive for introducing amines at C8. | 70% (from 3-chloro-2-aminopyrazine) |
| 6-Bromoimidazo[1,2-a]pyrazine | Br at C6 | Dedicated intermediate for C6 arylations. | 60% (from 5-bromo-2-aminopyrazine) |
| 3-Bromoimidazo[1,2-a]pyrazine | Br at C3 | Gateway to C3-aryl/alkyl derivatives via Suzuki.[1] | 85% (from parent via NBS) |
Troubleshooting & Optimization
Polymerization during Cyclization
-
Issue: Reaction mixture turns black/tarry; low yield.
-
Cause: Polymerization of the
-haloaldehyde/ketone, especially chloroacetaldehyde. -
Solution: Use the diethyl acetal protected form (e.g., bromoacetaldehyde diethyl acetal). It releases the reactive aldehyde slowly in situ under acidic conditions (HBr), keeping the concentration of the unstable species low.
Regioselectivity Leakage (C8 vs C6)
-
Issue: During SNAr on 6,8-dibromo species, ~10% substitution observed at C6.
-
Cause: Reaction temperature too high or amine too nucleophilic.[1]
-
Solution: Lower temperature to 40°C and extend reaction time. Use steric bulk to favor the more accessible C8 position (though C8 is inherently more electronic-deficient, steric factors can influence rates).
Hydrolysis of C8-Halide[1]
-
Issue: Formation of the 8-hydroxy (lactam tautomer) byproduct.
-
Cause: Presence of water during SNAr or prolonged storage of the halide.
-
Solution: Use anhydrous solvents (DMF/DMSO) for SNAr.[1] Store 8-halo intermediates under inert atmosphere at -20°C.
References
-
Synthesis and Reactivity Review: Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry.[1][2][3][4]
-
Regioselectivity Mechanisms: Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. StackExchange/Chemistry (Validated discussion on resonance forms).[1]
-
Entospletinib Context: Entospletinib | C23H21N7O | CID 59473233.[1] PubChem.[1][5]
-
C3-Functionalization: Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[1][6] RSC Advances.[1]
-
Industrial Protocols: Method for synthesizing 6-bromoimidazo [1,2-a] pyridine (Analogous protocol). Google Patents CN103788092A.[1]
Sources
- 1. Entospletinib | C23H21N7O | CID 59473233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Imidazopyrazines | Fisher Scientific [fishersci.com]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine
Executive Summary & Chemical Strategy
This application note details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine . This substrate presents a classic "bifunctional electrophile" challenge common in kinase inhibitor development (e.g., SHP2, PI3K inhibitors).
The molecule contains two potential oxidative addition sites:
-
Site A: The chloropyrazine moiety (Position 6).
-
Site B: The chloroquinoline moiety (Position 8).
The Chemoselectivity Thesis: Despite the electron-donating effect of the 2-amino group, the chloropyrazine (Site A) is electronically activated by the two ring nitrogens (para and ortho to the chloride), making it significantly more electrophilic than the 8-chloroquinoline (Site B) . Site B is deactivated by the electron-rich nature of the fused ring system and sterically hindered by the peri-position protons.
Therefore, this protocol targets Site A (Pyrazine) for the initial coupling, preserving Site B for subsequent derivatization.
Structural Reactivity Map
Figure 1: Reactivity profile of the substrate. The pyrazine chloride is the kinetically favored site for Pd(0) insertion.
Critical Experimental Considerations (E-E-A-T)
Catalyst Selection: The "Goldilocks" Zone
-
Avoid: Highly active precatalysts like Pd(dtbpf)Cl2 or Pd-PEPPSI-IPr in the first step. These may erode selectivity, leading to "over-coupling" at the quinoline site.
-
Recommended: Pd(dppf)Cl2[1]·CH2Cl2 or Pd(PPh3)4 .[2] These catalysts possess moderate activity, sufficient to activate the electron-deficient pyrazine but sluggish against the hindered quinoline chloride at controlled temperatures [1].
The Amine "Poisoning" Factor
The free primary amine (-NH2) at position 2 is a competent ligand for Palladium. In non-polar solvents, this can lead to catalyst sequestration (formation of Pd-amine complexes), stalling the reaction.
-
Solution: Use a biphasic solvent system (Dioxane/Water or Toluene/Water). Water ensures solubility of the inorganic base and helps solvate the amine, reducing its coordination to the lipophilic Pd-phosphine complex.
Base Sensitivity
Pyrazine rings are susceptible to hydrolysis under harsh basic conditions (forming pyrazinones).
-
Protocol: Use Na2CO3 or K2CO3 . Avoid hydroxides (NaOH/KOH) or alkoxides (NaOtBu) unless the substrate is proven stable [2].
Detailed Protocols
Protocol A: Rapid Screening (Optimization Phase)
Use this micro-scale protocol to validate the boronic acid partner compatibility.
Reagents:
-
Substrate: 50 mg (1.0 equiv)
-
Boronic Acid/Ester: 1.1 equiv
-
Catalyst: Pd(dppf)Cl2[1]·CH2Cl2 (5 mol%)
-
Base: 2M Na2CO3 (aq) (3.0 equiv)
-
Solvent: 1,4-Dioxane (10 vol)
Workflow:
-
Charge a 4 mL vial (with septum cap) with Substrate, Boronic Acid, and Catalyst.
-
Evacuate and backfill with Nitrogen (x3). Crucial: Oxygen kills the active catalytic species.
-
Add degassed Dioxane and 2M Na2CO3 via syringe.
-
Heat to 60°C for 2 hours.
-
IPC (In-Process Control): Analyze by LC-MS.
-
Target: >90% Mono-coupled product.
-
Warning: If >5% Bis-coupled product appears, lower temp to 45°C.
-
Protocol B: Preparative Scale-Up (The "Production" Method)
Designed for 10g - 100g batches.
| Parameter | Specification | Rationale |
| Limiting Reagent | 6-Cl-5-(8-Cl-quinolinyl)pyrazin-2-amine | Electrophile |
| Coupling Partner | Boronic Acid / Pinacol Ester (1.05 equiv) | Slight excess ensures conversion without promoting bis-coupling. |
| Catalyst | Pd(dppf)Cl2·CH2Cl2 (2-3 mol%) | Robust, air-stable precursor; dppf bite angle favors reductive elimination. |
| Base | K2CO3 (2.5 equiv) | Granular, anhydrous. Milder than phosphates; prevents pyrazine hydrolysis. |
| Solvent System | Dioxane / Water (4:1 v/v) | High solubility for organics; water activates the boronic acid (quaternization). |
| Temperature | 75°C (Internal) | Optimized for Pyrazine-Cl activation while keeping Quinoline-Cl inert. |
Step-by-Step Methodology:
-
Reactor Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.
-
Solvent Degassing: Sparge the Dioxane/Water mixture with Nitrogen for at least 30 minutes prior to use.
-
Charging: Under a gentle Nitrogen stream, charge the flask with:
-
Substrate (1.0 wt)
-
Boronic Acid (calculated wt)
-
K2CO3 (calculated wt)
-
-
Catalyst Addition: Add Pd(dppf)Cl2[1]·CH2Cl2 last.
-
Why? Minimizes time the catalyst spends in solution before heating, reducing deactivation.
-
-
Reaction: Heat the slurry to 75°C. Agitate at 400 RPM.
-
Observation: The reaction typically turns from a yellow suspension to a dark red/brown homogeneous solution upon completion.
-
-
Monitoring: Sample at 2 hours. Quench sample in MeCN/Water.
-
Stop Criteria: < 2% remaining starting material.
-
-
Work-up:
-
Cool to 20°C.
-
Dilute with EtOAc (10 vol) and Water (5 vol).
-
Separate phases. Extract aqueous layer with EtOAc (5 vol).
-
Scavenging Step (Critical): Treat combined organics with SiliaMetS® Thiol or activated charcoal (10 wt% relative to substrate) for 1 hour at 40°C to remove Pd residues coordinated to the pyrazine amine.
-
Filter through Celite. Concentrate to dryness.
-
Troubleshooting & Quality Control
Decision Tree for Selectivity Issues
Figure 2: Troubleshooting logic for maintaining regioselectivity.
Analytical Validation
-
1H NMR: Look for the disappearance of the Pyrazine-H signal (if coupling at C-H) or shifts in the adjacent protons.
-
Regiochemistry Confirmation (HMBC): Crucial for the first batch.
-
Verify the correlation between the new Aryl group protons and the Pyrazine carbons.
-
Confirm the Quinoline C8-Cl is intact (Carbon shift ~130-140 ppm, distinct from C-C coupled product).
-
References
-
BenchChem Technical Support. (2025).[3][4] Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem Application Notes. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5][6][7] Chemical Reviews, 95(7), 2457–2483. Link
-
Li, J. J. (2014). Regioselectivity in the Suzuki Coupling of Dihaloheterocycles.[5] In Name Reactions for Homologation (pp. 620-645). Wiley.
-
Biotage Application Note. (2024). Using Metal Scavengers to Remove Trace Metals such as Palladium from Amine-Rich APIs.Link
-
Littke, A. F., & Fu, G. C. (2002).[8] Palladium-catalyzed coupling reactions of aryl chlorides.[5][6][8] Angewandte Chemie International Edition, 41(22), 4176-4211.[8] Link
Disclaimer: This protocol involves the use of transition metals and halogenated heterocycles.[2][5][9][10][11] Standard safety precautions (PPE, fume hood) must be observed. The specific reactivity may vary based on the steric bulk of the chosen boronic acid partner.
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Synthesis protocol for 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine from boronic acids
[1]
Abstract & Scope
This application note details the robust synthesis of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine , a critical pharmacophore often observed in allosteric SHP2 phosphatase inhibitors (e.g., analogs of SHP099).
The synthesis hinges on a regioselective Suzuki-Miyaura coupling between a heterocyclic boronic acid and a dihalo-aminopyrazine . The core challenge addressed in this protocol is the chemoselective formation of the C5–C6(quinoline) bond while preserving the C6–Cl(pyrazine) motif essential for downstream functionalization. We utilize 2-amino-5-bromo-6-chloropyrazine as the electrophile to leverage the inherent reactivity difference between bromide and chloride leaving groups (Br > Cl), ensuring high regiocontrol.
Retrosynthetic Analysis
The target molecule is disconnected at the biaryl bond. The pyrazine ring requires a specific substitution pattern: an amine at C2, a chlorine at C6, and the quinoline moiety at C5.
-
Fragment A (Electrophile): 2-Amino-5-bromo-6-chloropyrazine. The C5-Bromine is significantly more reactive toward oxidative addition by Pd(0) than the C6-Chlorine, allowing for selective mono-coupling.
-
Fragment B (Nucleophile): (8-Chloroquinolin-6-yl)boronic acid.
Figure 1: Retrosynthetic strategy leveraging halide reactivity hierarchy (Br > Cl).
Experimental Protocols
Protocol A: Synthesis of (8-Chloroquinolin-6-yl)boronic acid
Note: If this boronic acid (CAS 2230902-55-1) is not purchased commercially, it must be synthesized de novo to avoid protodeboronation instability common in storage.
Reaction Overview:
-
Precursor: 6-Bromo-8-chloroquinoline
-
Reagent: Bis(pinacolato)diboron (
) -
Catalyst:
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Charge: In a dry reaction vial, combine 6-bromo-8-chloroquinoline (1.0 equiv),
(1.2 equiv), and Potassium Acetate (KOAc, 3.0 equiv). -
Inertion: Seal the vial and purge with Argon for 5 minutes. Add anhydrous 1,4-dioxane (0.15 M concentration relative to substrate).
-
Catalyst Addition: Quickly add
(0.05 equiv). Purge for another 2 minutes. -
Reaction: Heat the block to 90°C for 4–6 hours. Monitor by LC-MS for the consumption of bromide and formation of the boronate ester (
corresponding to the pinacol ester). -
Hydrolysis (Optional but Recommended): While the pinacol ester can be used directly, converting to the free boronic acid often improves atom economy in the next step. Treat the crude ester with
(3.0 equiv) in Acetone/Water/NH4OAc for 12 hours to cleave the pinacol group. -
Isolation: Filter through Celite, extract with EtOAc, and concentrate.
Protocol B: Regioselective Suzuki Coupling (The Core Step)
Objective: Couple the quinoline boronic acid to position C5 of the pyrazine without disturbing the C6-Cl bond.
Reagents:
-
Electrophile: 2-Amino-5-bromo-6-chloropyrazine (1.0 equiv)
-
Nucleophile: (8-Chloroquinolin-6-yl)boronic acid (1.1 equiv)
-
Catalyst:
(Tetrakis, 0.05 equiv) or (for faster kinetics) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)
Procedure:
-
Solvent Degassing: Sparge the DME and Water mixture with Argon for at least 30 minutes. Oxygen is the enemy of this reaction; it promotes homocoupling and catalyst death.
-
Assembly: In a microwave vial or pressure tube, add the pyrazine electrophile (1.0 eq) and the boronic acid (1.1 eq).
-
Catalyst: Add
(5 mol%). -
Start: Add the solvent mixture and the aqueous base. Seal immediately under Argon.
-
Thermal Cycle: Heat to 85°C (oil bath).
-
Critical Control Point: Do not exceed 95°C. Higher temperatures increase the risk of oxidative addition into the C6-Cl bond, leading to bis-coupling or polymerization.
-
-
Monitoring: Check HPLC at 2 hours. Look for the product peak. If the starting material remains, add 2 mol% fresh catalyst.
-
Work-up:
-
Cool to room temperature.
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over
.
-
-
Purification: Flash Column Chromatography.
-
Stationary Phase: Silica Gel.
-
Mobile Phase: 0-60% Ethyl Acetate in Hexanes. The product is moderately polar due to the amine and quinoline nitrogen.
-
Key Data & Validation Criteria
| Parameter | Specification | Notes |
| Appearance | Yellow to Pale Orange Solid | Typical for amino-pyrazines conjugated to quinolines. |
| LC-MS (ESI+) | [M+H]+ ≈ 333.0/335.0 | Distinctive Chlorine isotope pattern (3:1 ratio for |
| 1H NMR (DMSO-d6) | Pyrazine-NH2: δ ~7.0-7.5 ppm (broad s) | Confirm integration of 2H. |
| Regiochemistry | NOESY Correlation | No correlation between Pyrazine-NH2 and Quinoline protons implies correct C5 coupling (spatial distance). |
Mechanistic Insight & Troubleshooting
The success of this protocol relies on the Bond Dissociation Energy (BDE) differential.
-
C–Br bond BDE: ~68 kcal/mol
-
C–Cl bond BDE: ~81 kcal/mol
The Palladium(0) catalyst performs oxidative addition on the weaker C–Br bond first. The amino group at C2 is an Electron Donating Group (EDG). In the pyrazine ring, the positions ortho and para to the amine are enriched with electron density.
-
C5 (Para to NH2): Electron-rich, but the Bromide makes it the reactive site.
-
C6 (Meta to NH2): Less electron-rich than C5, but the stronger C-Cl bond prevents reaction under mild conditions (85°C).
Common Failure Modes:
-
Bis-Coupling: If the reaction is run >100°C or with highly active ligands (e.g., XPhos, SPhos) without careful monitoring, the C6-Cl will eventually react. Solution: Stick to
or and keep T < 90°C. -
Protodeboronation: The quinoline boronic acid can lose the boron group if the base is too strong or the reaction is too long. Solution: Use mild bases (
or ) rather than hydroxides.
Figure 2: Decision tree for reaction monitoring and troubleshooting.
References
-
Regioselectivity in Suzuki Coupling of Dihalopyrazines
-
Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Source: Chemical Science, 2016.
-
URL:[Link]
-
-
SHP2 Inhibitor Scaffold Synthesis (Analogous Structures)
-
Boronic Acid Preparation (Quinoline derivatives)
-
Title: A novel procedure for the synthesis of borylated quinolines.
- Source: RSC Advances, 2014.
-
URL:[Link]
-
-
Commercial Reagent Data
-
Title: (8-Chloroquinolin-6-yl)boronic acid (CAS 2230902-55-1).[3]
-
Source: ChemScene / Sigma-Aldrich.
-
Application Notes & Protocols: Strategic Cyclization of Pyrazin-2-amine Intermediates to Imidazo[1,2-a]pyrazines
Abstract: The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold renowned for its prevalence in pharmacologically active molecules.[1][2] Derivatives exhibit a wide spectrum of biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][3][4] This document provides a detailed guide for researchers and drug development professionals on the primary synthetic strategies for constructing the imidazo[1,2-a]pyrazine ring system from pyrazin-2-amine intermediates. We will explore the mechanistic underpinnings of classical condensation reactions and modern multicomponent approaches, providing detailed, field-proven protocols and explaining the causality behind key experimental choices.
Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold
The fusion of an imidazole ring with a pyrazine ring creates the imidazo[1,2-a]pyrazine system, a nitrogen-rich heterocycle that serves as a versatile building block in medicinal chemistry.[2] Its structural similarity to endogenous purines allows it to interact with a diverse range of biological targets. Consequently, this scaffold is a cornerstone in the development of novel therapeutics, including kinase inhibitors, receptor antagonists, and agents for controlling allergic reactions.[1][5] The ability to efficiently and selectively synthesize substituted imidazo[1,2-a]pyrazines is therefore a critical capability in modern drug discovery. This guide focuses on the key transformation: the cyclization of readily available pyrazin-2-amine precursors.
Core Synthetic Strategies & Mechanistic Rationale
Two primary and highly effective strategies dominate the synthesis of the imidazo[1,2-a]pyrazine core: the classical condensation with α-halocarbonyls and the elegant, atom-economical multicomponent reaction (MCR). The choice between these methods depends on the desired substitution pattern, available starting materials, and process development goals such as yield, purity, and operational simplicity.
Strategy A: Classical Condensation with α-Halocarbonyl Compounds
This is the traditional and most established method for forming the imidazo[1,2-a]pyrazine ring.[6] The reaction proceeds via a two-step sequence: an initial SN2 reaction followed by an intramolecular dehydrative cyclization.
Causality and Mechanism: The process begins with the nucleophilic attack of the endocyclic nitrogen of the pyrazin-2-amine onto the electrophilic carbon of the α-halocarbonyl (e.g., an α-bromoketone). This step is often referred to as the Tchichibabin reaction. The exocyclic amino group is less nucleophilic and does not typically initiate the reaction. This initial alkylation forms a key intermediate, a pyrazinium salt. In the presence of a base or upon heating, the exocyclic amino group then performs an intramolecular nucleophilic attack on the carbonyl carbon. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic imidazo[1,2-a]pyrazine ring system. The choice of solvent and temperature is critical to control reaction rates and minimize side-product formation.
Workflow for Classical Condensation
Caption: Plausible mechanism for the three-component synthesis. [7]***
Comparative Overview of Synthetic Strategies
| Feature | Strategy A: Classical Condensation | Strategy B: Iodine-Catalyzed MCR |
| Reaction Type | Two-component, two-step (alkylation, cyclization) | Three-component, one-pot cascade |
| Key Reagents | Pyrazin-2-amine, α-Halocarbonyl | Pyrazin-2-amine, Aldehyde, Isocyanide |
| Catalyst/Conditions | Often requires heating, may use a base. | Catalytic Iodine (I₂), typically room temperature. [8] |
| Advantages | Well-established, reliable, uses common reagents. | High atom economy, operational simplicity, mild conditions, rapid library generation. [6] |
| Limitations | α-Halocarbonyls can be lachrymatory/toxic; may require higher temperatures. | Isocyanides can have strong odors and require careful handling. |
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any new procedure.
Protocol 1: General Procedure for Classical Condensation
This protocol describes the synthesis of an 8-bromo-imidazo[1,2-a]pyrazine derivative, a common intermediate for further functionalization. [1] Materials:
-
2-Amino-3-bromopyrazine
-
Substituted α-bromoacetophenone (e.g., phenacyl bromide)
-
Anhydrous acetone or ethanol
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-bromopyrazine (1.0 eq). Dissolve the starting material in anhydrous acetone or ethanol (approx. 0.1 M concentration).
-
Reagent Addition: Add the substituted α-bromoacetophenone (1.1 eq) to the solution at room temperature. If desired, a non-nucleophilic base like sodium bicarbonate (1.5 eq) can be added to scavenge the HBr formed during the reaction.
-
Reaction Execution: Stir the mixture at room temperature or gently heat to reflux (50-80 °C), depending on substrate reactivity.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-aminopyrazine is consumed (typically 4-16 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with a saturated NaHCO₃ solution (if a base was not used in the reaction) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyrazine product.
Protocol 2: General Procedure for Iodine-Catalyzed Three-Component Synthesis
This protocol is adapted from a reported efficient, room-temperature synthesis of substituted imidazo[1,2-a]pyrazines. [7] Materials:
-
Substituted 2-aminopyrazine
-
Aryl aldehyde
-
tert-Butyl isocyanide
-
Iodine (I₂)
-
Ethanol (EtOH)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the 2-aminopyrazine (1.0 eq, e.g., 10 mmol), the aryl aldehyde (1.0 eq, 10 mmol), and ethanol (approx. 0.5 M).
-
Reagent Addition: To this mixture, add tert-butyl isocyanide (1.0 eq, 10 mmol).
-
Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.5-1 mol%).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature.
-
Monitoring and Product Formation: Monitor the reaction by TLC. For many substrates, a precipitate of the desired product will form over time (typically 1-5 hours). [7]6. Isolation: Once the reaction is complete (as judged by TLC or cessation of precipitation), isolate the product by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the product under vacuum to afford the pure imidazo[1,2-a]pyrazine. In many cases, the purity of the precipitated product is high enough to proceed without further chromatographic purification. [7]
Conclusion and Outlook
The cyclization of pyrazin-2-amines is a cornerstone transformation for accessing the medicinally vital imidazo[1,2-a]pyrazine scaffold. While the classical condensation with α-halocarbonyls remains a robust and reliable method, the emergence of iodine-catalyzed multicomponent reactions offers a greener, more efficient, and operationally simple alternative. The choice of synthetic route should be guided by the specific target molecule, desired substitution patterns, and overall process goals. The protocols detailed herein provide researchers with validated starting points for the synthesis and exploration of this important class of heterocyclic compounds.
References
-
Myadaraboina, S., Alla, M., Parlapalli, A., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Pandya, J. R., Goswami, V. M., & Joshi, H. (2015). A GREEN PROTOCOL FOR THE SYNTHESIS AND ANTIMICROBIAL EVALUATION OF SOME IMIDAZO (1,2-A) PYRAZINES. Semantic Scholar. [Link]
-
Chauhan, D., & Kumar, R. (2022). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Center for Biotechnology Information. [Link]
-
Weber, H., et al. (1998). Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation. Tetrahedron Letters. [Link]
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]
-
Borah, P., et al. (2020). Metal‐ and Solvent‐free, Methodical In situ Activation of Alkynes to Access Imidazo[1,2‐a]pyrazines from 2‐Cyanoimidazoles. ResearchGate. [Link]
-
Reyes-Gutiérrez, P. E., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Smith, A. (2013). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. [Link]
-
Various Authors. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Chauhan, D., & Kumar, R. (2022). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solubility Profiling & Handling of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine
Executive Summary & Compound Profile
6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine is a highly specialized heteroaromatic intermediate, structurally significant in the development of allosteric SHP2 inhibitors and various kinase antagonists. Its scaffold features a pyrazine amine core coupled to a halogenated quinoline.
Due to the presence of two chlorine substituents and extended planar aromaticity, this compound exhibits high lipophilicity and strong crystal lattice energy , making it poorly soluble in aqueous media but highly amenable to polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
Physicochemical Properties (Estimated)
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | ~291.13 g/mol | Moderate size; kinetics are diffusion-limited. |
| LogP (Octanol/Water) | 2.8 – 3.5 | Lipophilic; requires organic co-solvents. |
| H-Bond Donors | 1 (–NH₂) | Capable of H-bonding with DMSO oxygen. |
| H-Bond Acceptors | 4 (N atoms) | Good solvation by dipolar aprotic solvents. |
| pKa (Pyrazine N) | ~2.5 (Weak base) | Ionization only in strong acids; neutral at pH 7.4. |
Solvent Compatibility & Expected Solubility Data
The following data represents typical solubility ranges for chlorinated pyrazine-quinoline scaffolds. While specific batch-to-batch variations occur (polymorphism), these values serve as the operational baseline for stock preparation.
Primary Solvents (Stock Preparation)
| Solvent | Solubility Rating | Expected Conc. | Application |
| DMSO (Anhydrous) | Excellent | 50 – 100 mM | Primary stock for bioassays; cryopreservation. |
| DMF | Good/Excellent | 30 – 80 mM | Alternative for chemical synthesis or specific crystallizations. |
| Ethanol | Poor | < 5 mM | Not recommended for high-concentration stocks. |
| Water (pH 7.4) | Insoluble | < 10 µM | Requires formulation (e.g., cyclodextrins) or co-solvent. |
Critical Insight: The 8-chloro and 6-chloro substituents increase the "grease" factor (lipophilicity) compared to non-halogenated analogs. Consequently, DMSO is the superior solvent due to its higher dielectric constant (
= 46.7) compared to DMF, allowing it to better stabilize the polarizable aromatic systems.
Protocol A: Preparation of High-Concentration Stock (DMSO)
Objective: Create a stable 10 mM or 50 mM stock solution for long-term storage.
Materials
-
Compound: 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine (Solid)
-
Solvent: DMSO, Sterile Filtered, Hybridoma Tested (≥99.9%)
-
Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.
Step-by-Step Procedure
-
Gravimetric Analysis: Weigh approximately 2.91 mg (for 10 mM in 1 mL) or 14.55 mg (for 50 mM in 1 mL) of the solid into the amber vial.
-
Note: Avoid weighing <2 mg to reduce balance error.
-
-
Solvent Addition: Add half the calculated volume of DMSO.
-
Vortexing: Vortex at medium speed for 30 seconds. The solution may appear cloudy initially.
-
Sonication (The "Break-In" Step):
-
Final Dilution: Add the remaining DMSO to reach the target volume. Vortex again.
-
Visual Inspection: Hold the vial against a light source. The solution must be optically clear with no particulates.
-
Pass: Clear yellow/orange solution.
-
Fail: Visible suspension. (See Troubleshooting).
-
Protocol B: Kinetic Solubility Determination (Nephelometry)
Objective: Determine the "crash-out" point when diluting DMSO stock into aqueous buffer (e.g., for cell assays).
Workflow Diagram (DOT)
Figure 1: High-throughput kinetic solubility workflow to determine aqueous tolerance.
Procedure
-
Plate Setup: Use a 96-well clear flat-bottom plate.
-
DMSO Dilution: Prepare a serial dilution of the compound in DMSO (e.g., 10, 5, 2.5, 1.25, 0.6 mM).
-
Aqueous Spike: Transfer 2 µL of each DMSO concentration into 198 µL of PBS (pH 7.4). Final DMSO concentration = 1%.
-
Equilibration: Seal plate and shake (300 rpm) for 2 hours at room temperature.
-
Read: Measure Absorbance at 620 nm (turbidity).
-
Interpretation:
-
Baseline Absorbance (Buffer only) ≈ 0.04 OD.
-
Solubility Limit: The concentration immediately preceding the first significant spike in OD (>0.01 above baseline).
-
Troubleshooting & Storage
Issue: Compound precipitates upon thawing DMSO stock.
-
Cause: DMSO is hygroscopic. Absorbed water reduces the solubility of lipophilic compounds.
-
Solution:
-
Warm the vial to 37°C in a water bath for 5 minutes.
-
Vortex vigorously.[3]
-
If solid remains, add fresh anhydrous DMSO (do not just add more of the old stock).
-
Prevention: Store stocks in single-use aliquots at -20°C or -80°C. Use a desiccator for the solid powder.
-
Issue: "Crashing out" in Cell Culture Media.
-
Cause: High concentration spike.
-
Solution: Do not add 100% DMSO stock directly to the cell dish.
-
Correct Method: Perform an intermediate dilution in culture media (e.g., dilute 1:10 in media, vortex immediately, then add this mixture to the cells) to prevent local high-concentration precipitation shock.
-
References
- Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for solubility protocols).
-
PubChem Compound Summary. (2023). 8-Chloro-5-quinolinamine (Substructure Analysis). National Center for Biotechnology Information. Link
-
BenchChem Application Guide. (2025). Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO. (Provides comparative protocols for quinoline-piperazine solubility). Link
-
MDPI Pharmaceuticals. (2021). Synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (Describes handling of similar chloro-heteroaromatic amines in DMSO/DMF). Link
-
Google Patents. (2022). Substituted Pyrazine Derivatives as SHP2 Inhibitors. (Contextualizes the synthesis and solvent usage for this specific scaffold). Link
Sources
Application Notes & Protocols: Leveraging 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine in Fragment-Based Drug Design for Kinase Inhibitor Discovery
Introduction: The Strategic Value of Halogenated Heterocyclic Fragments
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient paradigm in modern drug discovery, offering a robust alternative to traditional high-throughput screening (HTS).[1][2] By screening small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often leading to lead compounds with superior pharmacokinetic properties.[1][2] The initial hits from an FBDD campaign are typically weak binders; however, their high ligand efficiency provides a fertile starting point for optimization into potent and selective drug candidates.[2]
This guide focuses on the application of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine , a bi-heterocyclic fragment, in the discovery of novel kinase inhibitors. The quinoline and pyrazine scaffolds are privileged structures in medicinal chemistry, frequently appearing in approved kinase inhibitors. The presence of two chlorine atoms offers distinct advantages: they can form specific halogen bonds with the target protein, a type of interaction increasingly exploited in rational drug design, and they provide vectors for synthetic elaboration during the hit-to-lead phase.
This document will provide a comprehensive overview, from the foundational properties of the fragment to detailed, field-proven protocols for screening, validation, and optimization, designed for researchers, scientists, and drug development professionals.
Physicochemical Profile of the Fragment
A successful fragment must possess specific physicochemical properties to be a viable starting point. High solubility is critical for the biophysical screening techniques that require high compound concentrations to detect weak binding.[3] The properties of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine are summarized below.
| Property | Value (Predicted) | Rationale and Implication for FBDD |
| Molecular Weight | ~328.17 Da | Exceeds the typical "Rule of Three" (<300 Da) for fragments, placing it in the category of a larger or more complex fragment. This may lead to higher initial binding affinity but potentially fewer vectors for optimization. |
| logP | ~4.2 | Indicates moderate lipophilicity. Careful buffer formulation may be needed to ensure solubility during screening. |
| Hydrogen Bond Donors | 1 (amine group) | Provides a key interaction point with the target protein. |
| Hydrogen Bond Acceptors | 4 (pyrazine and quinoline nitrogens) | Offers multiple potential hydrogen bonding sites within the protein's binding pocket. |
| Rotatable Bonds | 1 | Low conformational flexibility increases the likelihood of a favorable binding entropy. |
The FBDD Workflow: A Strategic Overview
Our approach follows a multi-stage, validated cascade designed to efficiently identify and prosecute fragment hits, minimizing false positives and ensuring a data-rich foundation for medicinal chemistry efforts.[4][5]
Caption: A robust FBDD workflow from initial screening to lead optimization.
Part 1: Primary Screening and Hit Triage
The initial goal is to rapidly screen a fragment library to identify any binders to the target kinase. We employ a two-tiered approach, starting with a high-throughput method followed by a more sensitive, label-free technique for confirmation.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening
DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for ligand binding by measuring changes in protein thermal stability.[5][6]
Causality: A ligand that binds to a protein will typically stabilize its folded state, resulting in an increase in the melting temperature (Tm). This change in Tm is the signal that indicates a potential hit.
Step-by-Step Methodology:
-
Protein Preparation: Prepare the target kinase at a final concentration of 2 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP).
-
Fragment Preparation: Prepare a 10 mM stock of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine in 100% DMSO. Create a working plate by diluting the stock to 1 mM in the assay buffer.
-
Assay Plate Setup: In a 96-well or 384-well PCR plate, add 20 µL of the protein solution to each well.
-
Compound Addition: Add 1 µL of the fragment working solution to the sample wells for a final concentration of 50 µM. For control wells, add 1 µL of buffer with the equivalent percentage of DMSO.
-
Dye Addition: Add 1 µL of a fluorescent dye (e.g., SYPRO Orange, diluted 1:1000) to all wells. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C, increasing by 0.5 °C per minute, while monitoring fluorescence.
-
Data Analysis: Plot fluorescence as a function of temperature. The midpoint of the transition (the peak of the first derivative) is the Tm. A ΔTm of ≥ 2 °C is considered a preliminary hit.
Protocol 2: Surface Plasmon Resonance (SPR) for Orthogonal Validation
SPR is a highly sensitive, label-free biophysical technique that measures binding events in real-time.[3][7] It serves as an excellent orthogonal method to confirm hits from DSF and eliminate false positives.[4]
Causality: SPR detects changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. When a fragment binds, the mass at the surface increases, causing a measurable change in the refractive index, reported in Resonance Units (RU).
Step-by-Step Methodology:
-
Chip Preparation: Immobilize the target kinase onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a surface density that will yield a theoretical maximum response (Rmax) appropriate for a small fragment.
-
Fragment Preparation: Prepare a dilution series of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO), typically ranging from 1 µM to 100 µM.
-
Binding Analysis:
-
Inject the fragment solutions over the immobilized kinase surface at a constant flow rate.
-
Include a reference flow cell (e.g., a deactivated surface) to subtract non-specific binding and bulk refractive index changes.[7]
-
Each injection cycle consists of an association phase (fragment flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
-
Data Analysis:
-
After double-referencing, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding for steady-state affinity) to determine the dissociation constant (KD).
-
A confirmed hit will show a concentration-dependent binding response and a measurable KD, typically in the micromolar to millimolar range for fragments.[3]
-
Part 2: Hit Characterization and Structural Biology
With a validated hit from SPR, the next crucial phase is to confirm the binding thermodynamics and, most importantly, to visualize the binding mode.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC provides a complete thermodynamic profile of the binding interaction (KD, stoichiometry, enthalpy, and entropy) by directly measuring the heat released or absorbed during binding.[4]
Causality: The direct measurement of heat provides unambiguous confirmation of a binding event and delivers rich thermodynamic data that can guide subsequent optimization efforts.
Step-by-Step Methodology:
-
Sample Preparation: Prepare the target kinase at ~20 µM in the ITC buffer. Prepare the fragment at ~200-300 µM in the same buffer. Ensure precise buffer matching to minimize heats of dilution.
-
ITC Experiment:
-
Load the protein into the sample cell and the fragment into the injection syringe.
-
Perform a series of small, sequential injections of the fragment into the protein solution.
-
A control experiment (injecting fragment into buffer) is essential to determine the heat of dilution.
-
-
Data Analysis: Integrate the heat peaks from each injection and subtract the heat of dilution. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the thermodynamic parameters.
Protocol 4: X-Ray Crystallography for Structural Determination
Obtaining a high-resolution crystal structure of the fragment bound to the target kinase is the cornerstone of FBDD.[3][7] It provides a detailed, atom-level map of the binding interactions, which is essential for structure-guided lead optimization.[1]
Causality: The electron density map generated from X-ray diffraction of a protein-ligand crystal allows for the precise determination of the fragment's binding pose, orientation, and key interactions (e.g., hydrogen bonds, halogen bonds, hydrophobic contacts).
Step-by-Step Methodology:
-
Crystallization:
-
Set up crystallization trials for the apo-kinase using vapor diffusion (sitting or hanging drop) methods, screening a wide range of conditions.
-
Once apo crystals are obtained and conditions are optimized, introduce the fragment. This can be done either by co-crystallization (adding the fragment to the protein solution before setting up the drops) or by soaking (transferring an apo crystal into a solution containing the fragment).
-
-
Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement with a known kinase structure.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment.
-
Refine the model of the protein-fragment complex until it fits the data well, with good geometry and R-factors.
-
Part 3: Hit-to-Lead Optimization
The structural information from X-ray crystallography fuels the hit-to-lead stage, where the initial low-affinity fragment is evolved into a high-potency lead compound.[8][9]
Sources
- 1. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 2. onenucleus.com [onenucleus.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lifechemicals.com [lifechemicals.com]
- 9. Hit-to-Lead process | Drug Discovery | Oncodesign Services [oncodesign-services.com]
Microwave-assisted synthesis using quinolinyl-pyrazine building blocks
Application Note: Accelerated Assembly of Quinolinyl-Pyrazine Scaffolds via Microwave Irradiation
Executive Summary
The fusion of quinoline and pyrazine pharmacophores represents a privileged structural motif in modern drug discovery, yielding potent kinase inhibitors (e.g., c-Met, VEGFR), antimicrobials, and intercalating agents. However, the synthesis of these bi-heteroaryl systems via conventional thermal heating is often plagued by prolonged reaction times (12–48 hours), incomplete conversion due to steric hindrance, and difficult purification profiles.
This Application Note details a validated, microwave-assisted protocol for the rapid synthesis of 2-(quinolin-3-yl)pyrazine derivatives. By leveraging the dielectric heating effects of microwave irradiation, researchers can achieve C–C bond formation (Suzuki-Miyaura coupling) and subsequent C–N functionalization (SNAr) with reaction times reduced to minutes, significantly accelerating Structure-Activity Relationship (SAR) library generation.
Scientific Rationale & Mechanism
The Microwave Advantage in Heterocyclic Chemistry
Conventional reflux relies on conductive heating, creating temperature gradients and often failing to overcome the activation energy barrier required for sterically congested bi-aryl couplings. Microwave synthesis utilizes dipolar polarization and ionic conduction .
-
Selective Heating: Polar solvents (e.g., EtOH, DMF, H₂O) and ionic reagents (bases, catalysts) couple directly with the oscillating electromagnetic field, generating rapid internal heat.
-
Superheating Effect: Solvents can be heated 20–50°C above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).
Strategic Retrosynthesis
The quinolinyl-pyrazine core is assembled via a Suzuki-Miyaura Cross-Coupling between a halogenated quinoline and a pyrazine boronic acid (or ester). This is preferred over Stille coupling to avoid toxic organotin byproducts.
Target Scaffold: 2-(Quinolin-3-yl)-3-aminopyrazine derivatives.
Figure 1: Retrosynthetic disconnection of the target hybrid scaffold.
Experimental Protocols
Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling
Objective: Link the quinoline and pyrazine rings.[1]
Reagents:
-
Aryl Halide: 3-Bromoquinoline (1.0 equiv, 0.5 mmol)
-
Boronate: (3-Chloropyrazin-2-yl)boronic acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically demanding substrates)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: DME/Ethanol/Water (2:1:1 ratio) – Note: This ternary mixture ensures solubility of both organic reactants and inorganic base.
Step-by-Step Procedure:
-
Vessel Loading: In a 10 mL microwave process vial, add the 3-bromoquinoline (104 mg) and pyrazine boronic acid.
-
Solvent Addition: Add 3 mL of the DME/EtOH solvent mixture.
-
Degassing (CRITICAL): Bubble nitrogen or argon through the solution for 2 minutes. Why? Oxygen poisons Pd(0) catalysts, leading to homocoupling byproducts.
-
Catalyst Addition: Add Pd(PPh₃)₄ (29 mg) and the aqueous Na₂CO₃ solution (0.75 mL). Cap the vial immediately.
-
Microwave Parameters:
-
Temperature: 150°C
-
Pressure Limit: 15 bar
-
Power: Dynamic (High absorption setting)
-
Hold Time: 15 minutes (Pre-stirring: 30s)
-
-
Work-up: Cool to RT. Filter through a Celite pad (washing with EtOAc). Wash filtrate with brine, dry over MgSO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Microwave-Assisted SNAr Functionalization
Objective: Introduce amine diversity on the pyrazine ring (displacing the chloro- group).
Reagents:
-
Substrate: 2-Chloro-3-(quinolin-3-yl)pyrazine (from Protocol A)
-
Nucleophile: Primary or Secondary Amine (e.g., Morpholine, 2.0 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.
Step-by-Step Procedure:
-
Loading: Dissolve the substrate (0.2 mmol) in NMP (2 mL) in a 2–5 mL microwave vial.
-
Reagent Addition: Add Morpholine (35 µL) and DIPEA (105 µL).
-
Microwave Parameters:
-
Temperature: 180°C
-
Hold Time: 10 minutes
-
-
Work-up: Pour into water (10 mL). If solid precipitates, filter and wash.[2] If oil forms, extract with DCM.
Optimization & Data Analysis
Reaction Parameter Comparison
The following table illustrates the efficiency gains of MW irradiation versus conventional thermal heating for the coupling step.
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation (Protocol A) | Advantage |
| Temperature | 85°C (Ethanol reflux) | 150°C (Pressurized) | Overcomes activation barrier |
| Time | 16 – 24 Hours | 10 – 20 Minutes | 98% Time Reduction |
| Yield | 45 – 60% | 82 – 95% | Cleaner reaction profile |
| Purity (LCMS) | 75% (requires extensive purification) | >90% (simple filtration often sufficient) | Reduced solvent waste |
Workflow Visualization
Figure 2: Integrated workflow for the microwave-assisted synthesis of quinolinyl-pyrazine libraries.
Troubleshooting & Expert Tips
-
Pressure Spikes: If using volatile amines in Protocol B, the pressure may exceed 20 bar.
-
Solution: Use a lower fill volume (2 mL in a 5 mL vial) or switch to a high-boiling solvent like DMSO.
-
-
Palladium Black Formation: Indicates catalyst decomposition.
-
Solution: Ensure rigorous degassing. Add a stabilizer like TBAB (Tetrabutylammonium bromide) which can also act as a phase transfer catalyst.
-
-
Poor Solubility: Quinoline intermediates can be insoluble in pure ethanol.
-
Solution: The DME/Water/Ethanol ternary system is specifically chosen to solubilize the hydrophobic quinoline and the hydrophilic boronic acid salt. Do not substitute with pure water/alcohol.
-
References
-
Microwave-Assisted Synthesis of Quinoline Derivatives. BenchChem Application Notes. (2025). Provides foundational parameters for quinoline handling in MW fields.
-
Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives. International Journal of Scientific and Research Publications, 3(8). (2013).[3][4][5] Validates the Pd(PPh3)4/Na2CO3 system for this specific heterocycle.
-
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives. MDPI. (2023). Demonstrates the scalability of bi-heteroaryl couplings under MW irradiation.
-
Design and Synthesis of Quinoline‐Pyrazine Based Carboxamides. ChemistrySelect. (2024).[1] Highlights the medicinal relevance of the quinoline-pyrazine hybrid scaffold.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine
Topic: High-Fidelity Synthesis of SHP2 Inhibitor Intermediates Ticket ID: #SYN-SHP2-005 Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely synthesizing 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine as a critical scaffold for allosteric SHP2 inhibitors (e.g., analogs of JAB-3068 or TNO155). This is a challenging heteroaryl-heteroaryl coupling. The primary failure modes for this specific scaffold are catalyst poisoning due to the quinoline nitrogen, protodeboronation of the quinoline boronic species, and regioselectivity issues on the pyrazine ring.
This guide provides a self-validating protocol and troubleshooting decision tree to maximize yield and purity.
Module 1: The Optimized Protocol
Do not rely on generic Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3). The electron-rich amino group on the pyrazine and the coordinating nitrogen on the quinoline require a robust catalytic system.
Recommended Reaction System
| Component | Recommendation | Scientific Rationale |
| Electrophile | 5-Bromo-6-chloro-pyrazin-2-amine | Br > Cl selectivity. The C5-Br bond undergoes oxidative addition significantly faster than the C6-Cl bond, ensuring the quinoline couples at the correct position. |
| Nucleophile | 8-Chloroquinolin-6-ylboronic acid pinacol ester | Stability. The pinacol ester is more resistant to protodeboronation than the free boronic acid. |
| Catalyst | XPhos Pd G2 (2-5 mol%) | Steric Bulk. The bulky biaryl phosphine ligand (XPhos) prevents the quinoline nitrogen from coordinating to the Pd center, preventing catalyst deactivation [1]. |
| Base | K3PO4 (2.0 equiv) | Anhydrous Capability. Phosphate bases allow for lower water concentrations than carbonates, reducing hydrolytic deboronation. |
| Solvent | 1,4-Dioxane : Water (10:1) | Solubility. High solubility for the polar aminopyrazine while maintaining enough polarity for the base. |
| Temp/Time | 80-90°C, 4-12 hours | Kinetics. Sufficient energy for transmetallation without promoting thermal homocoupling. |
Step-by-Step Methodology
-
Charge: To a reaction vial, add 5-bromo-6-chloropyrazin-2-amine (1.0 eq), 8-chloroquinolin-6-ylboronic acid pinacol ester (1.1 eq), and K3PO4 (2.0 eq).
-
Solvent: Add 1,4-Dioxane and degassed water (10:1 ratio). Concentration should be ~0.1 M.
-
Degas: Sparge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst oxidation.
-
Catalyst: Add XPhos Pd G2 (0.03 eq). Quickly seal the vial.
-
Reaction: Heat to 90°C. Monitor by LCMS at 2 hours.
-
Workup: Dilute with EtOAc, wash with brine. If the product stays in the aqueous layer (due to polarity), use DCM:Isopropanol (3:1) for extraction.
Module 2: Troubleshooting & FAQs
Q1: My reaction stalls at ~40% conversion. Adding more catalyst doesn't help. Why?
Diagnosis: Catalyst Poisoning (Heteroatom Coordination).[1] The quinoline nitrogen and the pyrazine amine are competing ligands. Once they saturate the Palladium center, the catalytic cycle halts. Corrective Action:
-
Switch Ligands: Move to Pd(dppf)Cl2·DCM or XPhos Pd G2 . These ligands bind tighter to Pd than your substrate does.
-
Temperature: Increase temperature to 100°C to promote ligand dissociation from the "poisoned" complex.
-
Protect the Amine: If the pyrazine amine is the culprit, use a Boc-protected starting material (N-Boc-2-amino-5-bromo-6-chloropyrazine). The Boc group reduces the Lewis basicity of the amine.
Q2: I see a major byproduct with Mass [M-H]. What is it?
Diagnosis: Protodeboronation. The quinoline boronic ester has hydrolyzed and lost the boron group before coupling, yielding 8-chloroquinoline (Mass = Starting Material - Boron group + H). Corrective Action:
-
Reduce Water: Switch to an anhydrous system using CsF or K3PO4 in pure Dioxane or DMF.
-
Excess Boronate: Increase the boronate ester equivalents to 1.5 eq to compensate for the loss.
Q3: I am getting a mixture of regioisomers. The quinoline is coupling at the wrong side.
Diagnosis: Loss of Halogen Selectivity. You are coupling at the C6-Chlorine instead of the C5-Bromine. This happens if the reaction temperature is too high or the catalyst is too active, eroding the kinetic difference between C-Br and C-Cl oxidative addition. Corrective Action:
-
Lower Temperature: Run the reaction at 60°C initially.
-
Check Starting Material: Ensure you are using the Bromo -chloropyrazine, not the Dichloro-pyrazine. The reactivity gap between Br and Cl is much larger than Cl vs Cl [2].
Module 3: Visualizing the Workflow
Figure 1: Reaction Pathway & Selectivity Logic
This diagram illustrates the competing pathways and why the specific conditions above favor the desired Product A.
Caption: Kinetic hierarchy of the Suzuki coupling. The C-Br bond (Green path) is kinetically favored over the C-Cl bond (Red path), provided temperature is controlled.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow when your yield is suboptimal.
Caption: Diagnostic workflow for resolving yield issues based on LCMS data.
Module 4: Analytical Verification
To confirm you have the correct regioisomer (C5-coupling vs C6-coupling), you must rely on 1H NMR .
-
Target Product (C5-Coupled): The Pyrazine proton at position 3 (adjacent to the amine) will appear as a sharp singlet. The Pyrazine proton at position 6 (if H, but here it is Cl) would be absent. Since you have a Cl at position 6, you are looking for the disappearance of the C5-Br signal? No, you look for the shift in the amine protons.
-
Key Indicator: In the correct product, the Pyrazine-H (position 3) usually appears around δ 8.0 - 8.2 ppm . If coupling occurred at the wrong side (displacing Cl), the electronic environment changes significantly.
-
NOE (Nuclear Overhauser Effect): If ambiguous, run a NOESY. You should see a correlation between the Pyrazine-NH2 protons and the Quinoline ring protons if the geometry allows, but the most definitive proof is X-ray or rigorous 2D NMR (HMBC) showing the correlation between the Pyrazine-H3 and the Pyrazine-C2 (amine bearing carbon).
References
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the poisoning effect of quinoline nitrogens on Pd catalysts and strategies to overcome it. URL:[Link]
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines. Source: SciSpace / Synthesis. Context: Establishes the reactivity hierarchy of halogens (I > Br > Cl) in heteroaryl Suzuki couplings, critical for regioselectivity. URL:[Link]
-
Discovery of TK-642 as a highly potent, selective, orally bioavailable pyrazolopyrazine-based allosteric SHP2 inhibitor. Source: National Institutes of Health (NIH) / PMC. Context: Provides synthetic routes for similar SHP2 inhibitor scaffolds involving pyrazine-heteroaryl couplings. URL:[Link]
-
Suzuki Coupling - Reaction Mechanism and Conditions. Source: Organic Chemistry Portal. Context: General reference for ligand selection (XPhos/SPhos) in difficult couplings. URL:[Link]
Sources
Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Pyrazine Couplings
Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling Reactions involving pyrazine substrates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address common challenges related to catalyst poisoning. The nitrogen atoms within the pyrazine ring, along with other potential impurities, can act as potent poisons to the palladium catalyst, leading to low yields and reaction failures. This resource offers a structured, question-and-answer approach to diagnose and resolve these issues effectively.
Troubleshooting Guide: Diagnosing and Solving Catalyst Poisoning
This section provides a systematic approach to identifying and mitigating catalyst poisoning in pyrazine coupling reactions.
Question 1: My pyrazine coupling reaction has stalled or is giving very low yield. How do I know if catalyst poisoning is the issue?
Answer:
Diagnosing catalyst poisoning involves a combination of observational clues and systematic testing. The electron-deficient nature of the pyrazine ring can already present challenges, but catalyst poisoning introduces another layer of complexity.[1]
Initial Observations:
-
Formation of Palladium Black: A common sign of catalyst deactivation is the precipitation of palladium black, which consists of inactive, agglomerated palladium nanoparticles.[2] While its appearance is common in many successful couplings, rapid and extensive precipitation early in the reaction often indicates poor catalyst stability.[2]
-
Reaction Stalls: The reaction starts but fails to proceed to completion, even with extended reaction times or increased temperature.
-
Inconsistent Results: High variability in yield between seemingly identical reaction setups.
Systematic Diagnostic Protocol:
To confirm if poisoning is the root cause, a controlled experiment is highly recommended.
Experimental Protocol: High-Purity Reagent Test
Objective: To determine if impurities in the reagents or solvents are poisoning the catalyst.
Methodology:
-
Baseline Reaction: Set up the pyrazine coupling reaction using your standard reagents and solvents. Monitor the reaction progress and determine the final yield.
-
High-Purity Reaction: Set up an identical reaction, but with the following modifications:
-
Solvents: Use anhydrous, degassed solvents of the highest available purity.
-
Pyrazine Substrate: If possible, recrystallize or purify the pyrazine starting material.
-
Boronic Acid/Ester: Use a fresh bottle of high-purity boronic acid or a more stable boronate ester (e.g., pinacol ester).[3]
-
Base: Use a freshly opened container of the base.
-
-
Analysis: Compare the yield and reaction profile of the high-purity reaction to the baseline. A significant improvement in the high-purity setup strongly suggests that catalyst poisons were present in your original materials.[4]
Question 2: I've confirmed catalyst poisoning. What are the common culprits in pyrazine couplings and how do I eliminate them?
Answer:
The primary suspect is often the pyrazine substrate itself due to the coordinating ability of its nitrogen atoms.[1][5] However, other common poisons can be introduced through various reagents and solvents.
Table 1: Common Catalyst Poisons in Pyrazine Couplings
| Poison Class | Examples | Common Sources | Mechanism of Poisoning |
| Nitrogen Heterocycles | Pyrazine substrates/products, pyridine, quinoline | Starting materials, reaction byproducts | Strong coordination to the palladium center, blocking active sites and inhibiting catalytic activity.[1][6][7] |
| Sulfur Compounds | Thiols, sulfides, thiophenes | Impurities in reagents and solvents. | Potent and often irreversible poisoning by strongly binding to and blocking palladium's active sites.[4] |
| Halide Ions | Excess Cl⁻, Br⁻, I⁻ | From reagents or additives. | Can form stable, less active palladium-halide complexes.[4] |
| Other Functionalities | Nitriles, nitro compounds, oximes | Present on the substrate or as impurities. | Can coordinate to the palladium and deactivate the catalyst.[6] |
Strategies for Mitigation:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst stability and activity.[3][8] These ligands can help prevent the pyrazine nitrogen from coordinating as strongly to the palladium center.
-
Reagent Purification:
-
Solvents: Purge solvents with an inert gas (Argon or Nitrogen) before use.
-
Substrates: Recrystallize solid starting materials. Consider passing liquid reagents through a plug of activated alumina or silica.
-
-
Use of Scavengers: If the identity of the poison is known, specific scavengers can be employed. However, this is a more advanced technique and requires careful consideration of potential side reactions.
-
Inert Atmosphere: Always conduct pyrazine coupling reactions under a rigorously maintained inert atmosphere (e.g., using a glovebox or Schlenk line techniques). Oxygen can promote side reactions and catalyst degradation.[3]
Question 3: My catalyst seems to be deactivating over time, even with pure reagents. What other deactivation pathways should I consider?
Answer:
Beyond poisoning from external sources, the catalyst can deactivate through pathways inherent to the reaction conditions.
Diagram 1: Palladium Catalyst Deactivation Pathways
Caption: Deactivation pathways for palladium catalysts in pyrazine couplings.
-
Catalyst Agglomeration: As mentioned, the formation of palladium black is a significant deactivation pathway.[4] This can be influenced by solvent choice, temperature, and reactant concentrations. Using stabilizing ligands or supported catalysts can help mitigate this.[4]
-
Oxidation of Pd(0): The active catalytic species is typically Pd(0). The presence of oxygen or other oxidants can convert it to inactive Pd(II) species. Maintaining a strict inert atmosphere is crucial.[4]
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: Can I "reactivate" a poisoned palladium catalyst?
A1: In some cases, reactivation is possible, but it is often challenging and may not restore the catalyst to its initial activity. For sulfur poisoning, thermal treatment can sometimes be effective.[4] For deactivation by nitrogen-containing compounds, washing the catalyst may help. Some literature describes contacting the spent catalyst with solutions of alkali metal salts to displace the poisoning impurities.[9] However, for many research applications, using a fresh batch of catalyst is more reliable.
Q2: Are certain palladium pre-catalysts more resistant to poisoning in pyrazine couplings?
A2: Yes, the choice of pre-catalyst can have a significant impact. Pre-catalysts that rapidly generate the active, bulky ligand-coordinated Pd(0) species in situ can be more effective. This is because the active catalyst is quickly protected by the ligand, reducing the opportunity for the pyrazine nitrogen to coordinate and poison it. Buchwald's G3 or G4 pre-catalysts, for example, are often effective in challenging couplings.
Q3: How does the choice of base affect catalyst stability and potential poisoning?
A3: The base is crucial for the transmetalation step but can also influence catalyst stability.[3] Very strong bases might promote ligand degradation or other side reactions. Common bases for pyrazine couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[3][10] It is often necessary to screen different bases to find the optimal balance between reactivity and catalyst longevity for a specific substrate pair.
Q4: What analytical techniques can be used to study catalyst poisoning?
A4: Several techniques can provide insight into the state of the catalyst:
-
X-ray Photoelectron Spectroscopy (XPS): Can determine the oxidation state of the palladium and detect the presence of poisons on the catalyst surface.[4][11]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): Can be used to quantify the amount of palladium that has leached into the solution, which can be an indicator of catalyst instability.[12][13]
-
Transmission Electron Microscopy (TEM): Can visualize the palladium particles and detect aggregation (formation of palladium black).
Q5: My reaction with a chloropyrazine is much slower than with a bromopyrazine. Is this a poisoning issue?
A5: Not necessarily. This is more likely due to the inherent reactivity of the C-X bond.[2] The oxidative addition step is generally the rate-limiting step in many cross-coupling reactions, and the C-Cl bond is significantly stronger and less reactive than the C-Br or C-I bond.[1][2] To couple chloropyrazines effectively, you typically need more active catalyst systems with highly electron-rich and bulky ligands to facilitate the challenging oxidative addition.[2]
References
- BenchChem. (2025). Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem.
- BenchChem. (2025). Technical Support Center: Suzuki Reactions Involving Pyridazines. BenchChem.
-
Wikipedia. (n.d.). Catalyst poisoning. Wikipedia. Retrieved from [Link]
- Google Patents. (1976). US3959382A - Method for reactivating palladium catalysts. Google Patents.
-
StudySmarter. (2024, August 27). Catalyst Poisoning: Palladium & Platinum. StudySmarter. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: 3-Chloro-2-pyrazinamine Suzuki Coupling. BenchChem.
-
Burrows, M. G. T., & Stookmayer, W. H. (1940). The poisoning of a palladium catalyst by carbon monoxide. Royal Society Publishing. Retrieved from [Link]
- Google Patents. (1991). US4999326A - Palladium catalyst reactivation. Google Patents.
- BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem.
-
DCL Inc. (n.d.). Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. DCL Inc. Retrieved from [Link]
-
chemeurope.com. (n.d.). Catalyst poisoning. chemeurope.com. Retrieved from [Link]
-
Liu, W., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Chemistry World. (2023, April 26). Nanoparticles poison single-atom cross coupling catalyst. Chemistry World. Retrieved from [Link]
-
PubMed. (2017, November 22). Noneffervescent Method for Catalysis-Based Palladium Detection with Color or Fluorescence. PubMed. Retrieved from [Link]
-
Intertek. (n.d.). Catalyst Poisoning Testing. Intertek. Retrieved from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Methods to Determine Palladium in Environmental Matrices: A Review. ResearchGate. Retrieved from [Link]
-
Jin, Z., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of heterogeneous Suzuki-Miyaura coupling catalysed by polymer composite supported Pd catalyst PCS1. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Suzuki Coupling Reactions. BenchChem.
-
Mettler Toledo. (n.d.). Determination of Palladium Content Using Complexometric Titration. Mettler Toledo. Retrieved from [Link]
-
ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid. Royal Society of Chemistry. Retrieved from [Link]
-
Applied Catalysts. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Applied Catalysts. Retrieved from [Link]
-
Wiley Online Library. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. Retrieved from [Link]
-
ACS Publications. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized nitrogen ligands for palladium catalyzed cross-coupling reactions (part I). ResearchGate. Retrieved from [Link]
-
MDPI. (2022, July 1). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Retrieved from [Link]
-
ACS Publications. (2022, July 11). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]
-
ACS Publications. (2019, March 8). Pd and Pt Catalyst Poisoning in the Study of Reaction Mechanisms: What Does the Mercury Test Mean for Catalysis?. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Transition metal-catalyzed functionalization of pyrazines. Royal Society of Chemistry. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Retrieved from [Link]
-
MDPI. (2024, June 20). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. Catalyst_poisoning [chemeurope.com]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Catalyst Poisoning Testing [intertek.com]
- 12. researchgate.net [researchgate.net]
- 13. arborassays.com [arborassays.com]
Purification methods for 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine impurities
Technical Support Center: Purification of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine
Case ID: PUR-8CQ-P2A Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Chemical Context
User Query: "How do I purify 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine and remove persistent impurities?"
Technical Assessment: This compound is a polychlorinated heterocyclic biaryl amine , typically synthesized via a Suzuki-Miyaura cross-coupling between a 2-amino-5-halo-6-chloropyrazine and (8-chloroquinolin-6-yl)boronic acid.
The purification is complicated by three factors:
-
Solubility: The planar, electron-deficient heteroaromatic system leads to poor solubility in standard non-polar solvents and strong
- stacking. -
Basicity: The presence of both quinoline (pKa ~4.9) and pyrazine nitrogens creates pH-dependent retention shifts.
-
Structural Similarity of Impurities: Side reactions like protodeboronation and hydrodehalogenation produce impurities with nearly identical polarity to the target.
Troubleshooting Guide: Symptom & Solution
| Symptom | Probable Cause | Technical Solution |
| Co-elution of "Front" Impurity | Protodeboronation of the boronic acid (yielding 8-chloroquinoline). | Acidic Wash: The impurity is more basic and less polar than the product. Wash the organic layer with 1N HCl (carefully) or use a reverse-phase gradient starting at 5% ACN to wash it out. |
| Product Streaking on Silica | Interaction with Silanols: The basic quinoline nitrogen interacts with acidic silanol groups. | Modifier Addition: Add 1% Triethylamine (TEA) or 1% NH |
| "Ghost" Peak (+1 or -34 Da) | Hydrodehalogenation: Loss of Cl (M-34) or H/Cl exchange during reaction. | Change Selectivity: Silica gel often fails here. Switch to C18 Reverse Phase or PFP (Pentafluorophenyl) columns which separate based on halogen interactions. |
| Gray/Black Solid Appearance | Palladium Contamination: Residual Pd from the coupling catalyst. | Scavenger Treatment: Dissolve crude in THF/MeOH and treat with SiliaMetS® Thiol or QuadraPure™ TU for 2 hours before filtration. |
| Low Recovery from Column | Precipitation: Product crystallized inside the column due to poor solubility in the mobile phase. | Solid Load: Do not liquid load in DCM. Adsorb crude onto Celite® or silica, dry completely, and use a solid loading cartridge. |
Deep Dive: The Impurity Profile
Understanding the origin of your impurities is the first step to removal.
A. The "Des-Chloro" Analog (Hydrodehalogenation)
-
Origin: Palladium catalysts can insert into the C-Cl bond, especially on the electron-deficient pyrazine ring, leading to replacement of Chlorine with Hydrogen.
-
Detection: LC-MS shows a peak at [M-34+H] .
-
Removal: This is the most difficult impurity. Recrystallization is often ineffective due to co-crystallization. Preparative HPLC using a PFP column is the gold standard, as the Fluorine-Chlorine interaction provides necessary separation factors.
B. The "Homo-Coupling" Dimer
-
Origin: Oxidation of the boronic acid leads to Bis(8-chloroquinolin-6-yl).
-
Characteristics: Highly insoluble, very non-polar.
-
Removal: Trituration . Suspend the crude solid in hot Ethanol or Methanol. The dimer will likely remain undissolved (or precipitate first upon cooling), while the amine product remains in solution.
Validated Purification Protocols
Protocol A: The "Acid-Base Switch" (Bulk Cleanup)
Best for removing non-basic impurities (homo-couplings, boronic acids) and starting materials.
-
Dissolution: Dissolve crude reaction mixture in EtOAc (ethyl acetate). If solubility is poor, use 10% MeOH in DCM.
-
Acid Extraction: Extract the organic layer 3x with 1M HCl .
-
Mechanism: The target amine and quinoline protonate and move to the aqueous phase. Neutral impurities (dimers, unreacted halides) stay in the organic phase.
-
-
Wash: Wash the combined aqueous acidic layer with fresh EtOAc to remove trapped neutrals.
-
Basification: Cool the aqueous layer in an ice bath. Slowly adjust pH to ~10 using 6M NaOH or saturated Na
CO .-
Observation: The product should precipitate as a solid.
-
-
Recovery: Filter the solid. If it oils out, extract back into DCM, dry over Na
SO , and concentrate.
Protocol B: Flash Chromatography (Refined)
Best for final polishing.
-
Stationary Phase: High-performance Silica (15-25 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: 10:1 Methanol:Ammonium Hydroxide (MeOH:NH
OH). -
Gradient:
-
0-5 min: 0% B (Isocratic DCM)
-
5-25 min: 0%
5% B -
25-40 min: 5%
10% B
-
-
Critical Step: Pre-equilibrate the column with 1% TEA in DCM if not using NH
OH in the B-line to prevent streaking.
Workflow Visualization
The following diagram illustrates the logical decision tree for purifying this specific scaffold.
Caption: Decision tree for the purification of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine, prioritizing bulk cleanup methods before chromatographic polishing.
Frequently Asked Questions (FAQs)
Q: Why is my yield lower than expected after the acid-base workup? A: The pyrazin-2-amine is a weak base. If you use a weak acid for extraction (like acetic acid) or don't basify the aqueous layer to a high enough pH (>10), the compound may not fully partition. Always verify the pH of the aqueous layer before discarding.
Q: Can I use crystallization instead of chromatography? A: Yes, but with caution. A solvent system of Acetonitrile/Water or DMSO/Water often works. Dissolve in minimal hot DMSO, then slowly add water until turbidity persists. Cool slowly. Note that this rarely removes the des-chloro impurity effectively.
Q: The compound turns pink/red in solution. Is it degrading? A: This is common for amino-heterocycles and often indicates trace oxidation (N-oxide formation) or photosensitivity. Store the solid in amber vials under Argon. If the color persists, wash the solution with a mild reducing agent like sodium thiosulfate.
References
-
Li, J. J. (2011). Name Reactions for Carbocyclic Ring Formations. Wiley. (For general Suzuki Coupling mechanisms and impurity profiles). Link
-
Welch, C. J., et al. (2010). "Adsorbent Removal of Catalyst Metal Impurities from Active Pharmaceutical Ingredients." Organic Process Research & Development, 9(2), 198-205. (For Pd scavenging protocols). Link
-
Gok, Y., et al. (2018). "Recent Advances in the Suzuki-Miyaura Cross-Coupling Reaction." IntechOpen. (Addressing dehalogenation side reactions). Link
-
PubChem. "8-Chloro-5-quinolinamine Compound Summary." (Structural analog data for solubility estimation). Link
Overcoming poor solubility of quinoline-pyrazine intermediates
Topic: Overcoming Poor Solubility in Synthesis & Purification Ticket ID: QP-SOL-9982 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Brick Dust" Challenge
Welcome to the technical support hub for nitrogen-heterocycle synthesis. If you are working with quinoline-pyrazine hybrids, you are likely facing the "Brick Dust" phenomenon.
The Science of the Problem:
Quinoline and pyrazine rings are flat, electron-deficient aromatic systems. When fused or linked, they exhibit intense
This guide treats your solubility issues not as bad luck, but as a thermodynamic barrier we can engineer around.
Part 1: Reaction Medium Optimization
Case #001: "My starting materials won't dissolve, and the reaction is stalled."
Diagnosis: Standard organic solvents (DCM, THF, Toluene) are often insufficient to overcome the lattice energy of quinoline-pyrazine precursors, leading to heterogeneous mixtures where kinetics are governed by surface area rather than concentration.
Troubleshooting Protocol:
Q: I’m running a Suzuki coupling, but the halide is a solid rock in the flask. What solvent system should I use?
A: Stop using pure solvents. You need a "Disruptor" system. For rigid heterocycles, we recommend a Binary Solvent System that combines a high-dielectric polar aprotic solvent (to solvate the dipole) with a lower-boiling co-solvent (to aid reflux and workup).
| Solvent System | Ratio (v/v) | Best For | Removal Strategy |
| Dioxane / Water | 4:1 | Suzuki/Stille Couplings | Azeotrope or extraction. |
| Toluene / DMF | 9:1 to 4:1 | High Temp Cyclizations | Wash with LiCl (aq) to remove DMF. |
| n-Butanol | Pure | Nucleophilic Substitution ( | High bp (117°C) allows thermal overcome of lattice energy; water-miscible for workup. |
| Acetic Acid | Pure or w/ EtOH | Condensations | Protonates the quinoline nitrogen (pKa ~4.9), breaking |
Q: Can I just heat it until it dissolves?
A: Yes, but with a caveat.
Thermal energy overcomes lattice enthalpy (
-
Protocol: Degas your solvent before heating.
-
Advanced Tip: Use Microwave Irradiation .[1] Microwaves couple directly with the polar heterocycles, creating localized superheating that can momentarily solubilize "brick dust" without bulk thermal degradation [1].
Part 2: Workup & Isolation
Case #002: "I poured the reaction into water and it turned into an unfilterable gum."
Diagnosis: Rapid precipitation (crashing out) traps impurities and solvents inside the amorphous solid (the "gum"). This happens because the hydrophobic effect forces the molecules together faster than they can form an ordered crystal lattice.
Troubleshooting Protocol:
Q: How do I isolate the product without forming a gum?
A: Use the "Reverse Quench" or "Controlled Trituration" method. Do not pour the reaction into water.
Step-by-Step: The Controlled Trituration Protocol
-
Concentrate: Remove the bulk reaction solvent (e.g., Dioxane) to minimal volume.
-
Solubilize: If the residue is gummy, dissolve it in a minimal amount of "Good Solvent" (e.g., 5 mL DMSO or warm DMF).
-
The Drop: Place a large beaker of the "Anti-solvent" (usually Water, Et2O, or MeOH depending on polarity) on a stir plate with vigorous stirring.
-
Injection: Slowly drop the product solution into the stirring anti-solvent.
-
Why? This keeps the concentration of product low relative to the anti-solvent, favoring nucleation of fine powder over amorphous clumping [2].
-
-
Age: Let the suspension stir for 30–60 minutes. This "Ostwald ripening" allows small, impure crystals to redissolve and deposit onto larger, purer crystals.
Q: My product is soluble in DMF but I can't rotovap it off. How do I get it out?
A: Use the LiCl Wash Method . DMF and DMSO are organic-soluble, but they are highly soluble in aqueous Lithium Chloride.
-
Dilute reaction mixture with EtOAc or THF (if product is soluble).
-
Wash 3x with 5% LiCl (aq) .
-
The DMF partitions into the aqueous phase much better than with water or brine alone.
Part 3: Purification Strategy
Case #003: "The compound streaks on the column and recovery is <20%."
Diagnosis: Nitrogen heterocycles are basic.[2] They interact strongly with the acidic silanols (Si-OH) on silica gel, causing irreversible adsorption (loss of mass) and tailing (streaking).
Troubleshooting Protocol:
Q: Liquid loading is impossible because it won't dissolve in DCM. What now?
A: You must use Solid Loading (Dry Loading) .[3] Liquid loading a suspension will clog the frit and ruin the separation.
Visual Workflow: Solid Loading Protocol
Caption: Figure 1. The Dry Loading workflow ensures insoluble compounds enter the stationary phase as a uniform band.
Q: What mobile phase prevents streaking for quinolines?
A: You need a Mobile Phase Modifier . Standard Hexane/EtOAc will fail. You must suppress the protonation of your basic nitrogens by the silica.
-
Recommendation: DCM / Methanol (95:5 to 90:10).
-
The Secret Ingredient: Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to the DCM solution [3].
-
Mechanism:[3] The amine modifier saturates the acidic sites on the silica gel, allowing your product to pass through without "sticking."
-
Q: It's still not moving. Should I use Alumina?
A: Yes. Neutral Alumina is less acidic than silica and often releases nitrogen-rich compounds more easily. Alternatively, switch to Reverse Phase (C18) chromatography.
-
Why C18? You can use water/acetonitrile gradients. Since your compound is likely soluble in DMSO, you can inject a DMSO solution directly onto a C18 column (unlike normal phase silica, which DMSO deactivates) [4].
Part 4: Structural Modification (Prophylactic Chemistry)
Case #004: "I need to make analogs, but I want to avoid this headache next time."
Diagnosis: If the core is too rigid, you need to disrupt the symmetry or add solubilizing handles during the synthesis, which can be removed later.
Strategy: The "Solubilizing Tail"
-
Protecting Groups: If you have an NH (e.g., on the pyrazine or an aniline), protect it with Boc or SEM (2-(Trimethylsilyl)ethoxymethyl).
-
Benefit: These bulky, lipophilic groups disrupt
-stacking (lowering lattice energy) and increase solubility in organic solvents (DCM/EtOAc) for purification. Remove them only at the final step [5].[4]
-
-
Transient Solubilizers: If performing a coupling, use a boronic ester with a solubilizing chain (e.g., a long alkyl chain or PEG chain) if that part of the molecule is disposable or can be cleaved.
Summary Decision Matrix
Use this logic flow to determine your immediate next step.
Caption: Figure 2. Quick-decision logic for handling insoluble quinoline-pyrazine intermediates.
References
-
Teledyne ISCO. "Sample Loading Techniques for Large Scale Flash Chromatography." Teledyne ISCO Application Notes. [Link]
-
Frontiers in Chemistry. "Recent advances in functionalized quinoline scaffolds and hybrids." Frontiers in Chemistry, 2023. [Link]
Sources
- 1. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sorbtech.com [sorbtech.com]
- 4. Chromatography [chem.rochester.edu]
Minimizing dechlorination side reactions in chloropyrazine derivatives
The following guide is structured as a Technical Support Center for medicinal chemists. It addresses the specific challenges of working with chloropyrazine scaffolds, focusing on the suppression of unwanted dechlorination.
Topic: Minimizing Dechlorination Side Reactions Audience: Medicinal Chemists, Process Chemists Status: Active Guide [v2.4]
Introduction: The Chloropyrazine Paradox
Chloropyrazines are essential scaffolds in kinase inhibitor development (e.g., Bortezomib intermediates), but they present a unique "reactivity paradox."[1] The electron-deficient pyrazine ring makes the C-Cl bond highly susceptible to:
-
Oxidative Addition by Pd(0) (leading to unwanted cross-coupling).
-
Hydrodechlorination during hydrogenation (due to facile hydride transfer).
-
Nucleophilic Attack (SNAr) at the wrong position.
This guide provides troubleshooting workflows to preserve the C-Cl motif while functionalizing other parts of the molecule.
Module 1: Troubleshooting Palladium-Catalyzed Couplings
Ticket #104: "I am performing a Suzuki coupling on a bromo-chloropyrazine. I want to couple at the Bromine, but I’m losing the Chlorine (forming the des-chloro byproduct)."
Root Cause Analysis
Dechlorination in this context is rarely a direct "coupling" error. It is usually a Hydrodehalogenation side reaction.
-
Mechanism: The Pd(0) inserts into the C-Br bond (desired).[2] However, if the transmetallation is slow or a hydride source is present, the Pd(II) intermediate intercepts a hydride (H-).
-
Source of Hydride: Alcohols (solvent), water (in base), or
-hydride elimination from alkyl ligands. -
Pathway: Reductive elimination of Ar-Pd-H yields Ar-H (dechlorinated product).[3]
Protocol Optimization (The "Dry-Coupling" System)
To stop dechlorination, you must eliminate hydride sources and differentiate the halides kinetically.
Step-by-Step Protocol:
-
Solvent Switch: Replace alcoholic solvents (EtOH, MeOH) or wet dioxane with Anhydrous Toluene or THF . Alcohols are the #1 source of hydrides via
-hydride elimination from alkoxides. -
Base Selection: Switch from alkoxide bases (NaOEt, KOtBu) to anhydrous inorganic bases.
-
Recommendation:K3PO4 (anhydrous) or Cs2CO3 .
-
-
Ligand Selection (The Kinetic Gatekeeper):
-
Use a ligand that facilitates oxidative addition into C-Br but is too bulky or electronically tuned to rapidly insert into the stronger C-Cl bond of the electron-deficient pyrazine.
-
Gold Standard:Pd(dppf)Cl2 or Xantphos . These bidentate ligands have large bite angles that favor reductive elimination over the side reactions, and they differentiate well between Br and Cl.
-
Avoid: Highly active, electron-rich monophosphines like PCy3 or P(t-Bu)3 unless necessary, as they will activate the C-Cl bond.
-
Visualization: The Dechlorination Trap
Figure 1: Mechanistic divergence between desired coupling and unwanted hydrodechlorination. Note that hydride sources (red path) must be eliminated.
Module 2: Selective Hydrogenation (Nitro Reduction)
Ticket #209: "I need to reduce a nitro group on a chloropyrazine to an amine. Pd/C with H2 is stripping the chlorine instantly."
Root Cause Analysis
Palladium is an excellent hydrodechlorination catalyst. On electron-deficient rings like pyrazine, the C-Cl bond is weakened, making oxidative addition of H2 across the C-Cl bond very fast. Using standard Pd/C is essentially asking for dechlorination.
Solution A: The Metal Switch (Platinum/Vanadium)
Platinum is far less active for hydrogenolysis of aryl halides than palladium but retains high activity for nitro reduction.
-
Protocol:
-
Catalyst: 5% Pt/C (sulfided form is even better) or PtO2 (Adam's Catalyst).
-
Solvent: EtOAc or THF. Avoid MeOH if possible.
-
Additive: Vanadium (IV) oxide or Vanadyl acetylacetonate (VO(acac)2) can be added (1-5 mol%) to accelerate nitro reduction while suppressing dehalogenation.
-
Solution B: Poisoning the Catalyst
If you must use Pd/C, you need to "poison" the active sites responsible for C-Cl activation.
-
The Additive: Ethylenediamine or Diphenylsulfide .
-
Mechanism: These coordinate strongly to the Pd surface, blocking the sites required for the bulky aryl halide adsorption but allowing the smaller nitro group and H2 to react.
Solution C: The Chemoselective Iron Reduction (Zero-Valent Metal)
For absolute safety, move away from catalytic hydrogenation entirely.
-
Reagent: Fe powder in NH4Cl (aq) / EtOH .
-
Why: This electron-transfer mechanism (dissolving metal reduction) is thermodynamically unable to break the C-Cl bond under mild conditions.
Comparative Data: Reduction Methods
| Method | Reagents | Nitro Red. Yield | C-Cl Retention | Risk Level |
| Standard | Pd/C, H2, MeOH | >95% | <10% | Critical |
| Poisoned | Pd/C, H2, Ethylenediamine | 85-90% | ~90% | Moderate |
| Platinum | Pt/C , H2, EtOAc | >95% | >98% | Low |
| Iron | Fe, NH4Cl, EtOH, 60°C | >90% | >99% | Safe |
Module 3: Regioselective SNAr
Ticket #315: "My nucleophile is attacking the wrong chloride in 2,6-dichloropyrazine."
The Rule of Pyrazine Electrophilicity
In SNAr, the position of attack is dictated by the stability of the Meisenheimer complex.
-
C-2/C-6 Positions: Most electron-deficient (adjacent to Nitrogen).
-
C-3/C-5 Positions: Less reactive unless activated by another group.
Troubleshooting Protocol:
-
Temperature Control: SNAr at C-2 is often fast at 0°C or RT. High heat promotes double substitution or attack at C-6. Keep it cold.
-
Sterics: If you need to differentiate between C-2 and C-6 (which are equivalent in 2,6-dichloropyrazine until the first hit), use stoichiometry strictly (0.95 eq of nucleophile) and add the nucleophile slowly to the pyrazine.
Experimental Workflow: Selective Suzuki Coupling
Objective: Coupling of Phenylboronic acid to 2-bromo-5-chloropyrazine without dechlorinating C-5.
-
Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon.
-
Reagents:
-
Substrate: 2-bromo-5-chloropyrazine (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.1 eq)
-
Catalyst: Pd(dppf)Cl2[4]·DCM (0.03 eq) — Chosen for bidentate stability.
-
Base: K3PO4 (anhydrous, 2.0 eq).
-
-
Solvent: Anhydrous Toluene (0.2 M concentration). Strictly exclude water/alcohol.
-
Process:
-
Add solids to flask.
-
Add Toluene.
-
Degas (sparge with Argon for 15 mins).
-
Heat to 80°C. Do not reflux aggressively if not needed.
-
Monitor by HPLC. Stop immediately upon consumption of bromide.
-
-
Workup: Dilute with EtOAc, wash with water.[3] Avoid acidic washes which might protodeboronate if reaction is incomplete.
References
-
Mechanisms of Dehalogenation in Suzuki Coupling
-
Navarro, O. et al. "Dehalogenation of Aryl Halides."[2] Journal of Organic Chemistry.
- Insight: Establishes the hydride transfer mechanism
-
(Generalized search for context)
-
-
Selective Hydrogenation of Chloronitro Compounds
-
Iron-Based Reduction (Fe/H2O/CO2)
- "Selective Reduction of Nitro Group Without Effecting Vinyl or Alkyne Group..." ChemPlusChem, 2026.
- Insight: Validates non-noble metal reduction for high chemoselectivity.
-
Palladium-Catalyzed Cross-Coupling of Chloropyrazines
- Aoyagi, Y. et al. "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines..."
- Insight: Discusses ligand effects on chloropyrazine reactivity.
-
(Snippet 1.1 in search)
-
Dechlorination Suppression with Formic Acid/Pd
- "Catalytic Dechlorination of Three Organochlorides..." MDPI, 2024.
- Insight: Highlights that Formic Acid + Pd is a potent dechlorinating system; therefore, avoid form
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Removing residual palladium from pharmaceutical intermediates
Current Status: OPERATIONAL | Lead Scientist: Dr. A. Vance | Topic: Residual Pd Management
Diagnostic Triage: Start Here
Welcome to the Palladium Removal Support Hub. If you are seeing high residual palladium (Pd) values in your intermediate or API, do not blindly increase scavenger loading. You must first diagnose the nature of the palladium species.
The "Black Particle" Paradox (Pd⁰ vs. Pdᴵᴵ)
Symptom: You filtered the reaction mixture through Celite, the solution looks clear, but ICP-MS still shows >500 ppm Pd. Root Cause: You are likely dealing with soluble Pd(0) nanoparticles or clusters that are too small to be filtered but too aggregated to bind effectively to standard electrophilic scavengers.
-
Pd(II): (e.g., from Pd(OAc)₂, PdCl₂) acts as a Lewis acid. It binds readily to "soft" Lewis bases (Thiols, Thioureas).
-
Pd(0): (e.g., from Pd(PPh₃)₄, Pd(dba)₂) is electron-rich. It does not bind well to standard Thiol scavengers unless it is first oxidized.
Immediate Action: If your reaction used a Pd(0) source or a reductive cycle (Suzuki, Heck), perform a controlled oxidation before scavenging.
-
Tip: Stir the crude mixture open to air for 2-4 hours or add a mild oxidant (e.g., 5 mol% benzoquinone) to convert "invisible" Pd(0) clusters into scavengeable Pd(II) species.
Knowledge Base: Scavenger Selection Logic
Do not use Activated Carbon as your default. While cheap, it has poor selectivity (yield loss) and handling issues (cleaning GMP suites). Modern silica-based scavengers are the industry standard for intermediates.
Scavenger Decision Matrix
Figure 1: Decision logic for selecting the appropriate silica-based scavenger based on oxidation state and solvent system.
Troubleshooting Guides (FAQs)
Ticket #101: "I used a Thiol scavenger, but my product yield dropped by 15%."
Diagnosis: Non-specific binding. Explanation: If your API contains basic nitrogen heterocycles (pyridines, imidazoles) or free amines, they may compete with the scavenger or adsorb onto the silica backbone (silanol effect). Solution:
-
Switch Ligand: Use a Thiourea functionalized scavenger. Thiourea is less acidic than Thiol and less likely to protonate/bind basic API moieties.
-
Solvent Modification: Add 1-5% MeOH or Et₃N to the scavenging solvent to disrupt hydrogen bonding between your API and the silica surface.
Ticket #102: "The scavenger works on gram-scale but fails on kilo-scale."
Diagnosis: Kinetic limitations (Mass Transfer). Explanation: On a small scale, magnetic stirring is vigorous. In a large reactor, the resin beads may settle, or mixing may be insufficient to overcome the diffusion limit of Pd into the resin pores. Solution:
-
Temperature: Heat the scavenging step to 40-50°C. Higher temperature increases the diffusion rate of Pd into the pores (Arrhenius behavior).
-
Mode: Do not just stir. Recirculate the solution through a packed bed cartridge (flow chemistry approach) rather than batch stirring. This forces contact between the liquid and the resin.
Ticket #103: "I cannot use silica scavengers (cost/availability). What is the best extraction method?"
Recommendation: N-Acetylcysteine (NAC) or TMT Extraction. Protocol:
-
Dissolve crude mixture in EtOAc.
-
Wash with an aqueous solution of N-Acetylcysteine (0.5 M) adjusted to pH 7-8.
-
NAC is an excellent ligand for Pd; the water-soluble Pd-NAC complex partitions into the aqueous phase.
-
Warning: Ensure your product does not precipitate at neutral pH.
Experimental Protocols
Protocol A: Rapid Scavenger Screening (Micro-scale)
Use this to validate the correct ligand before committing bulk material.
Materials:
-
Crude reaction mixture (approx. 100 mg API).
-
4 Scavenger types: Thiol (Si-SH), Thiourea (Si-Thiourea), DMT (Si-DMT), and Diamine (Si-DIA).
-
0.45 µm Syringe filters.
Workflow:
-
Preparation: Dilute the crude mixture to a concentration of ~10 mL/g in the reaction solvent.
-
Dosing: Aliquot 2 mL of solution into 4 vials.
-
Loading: Add scavenger resin (4 equivalents relative to expected Pd content, or typically 10% w/w relative to API).
-
Incubation: Stir or shake at 50°C for 4 hours . (Heat is critical for kinetics).
-
Filtration: Filter each vial through a 0.45 µm syringe filter.
-
Analysis: Digest a 100 µL aliquot of the filtrate in conc. HNO₃ and analyze via ICP-MS.
-
Selection: Choose the scavenger that yields <20 ppm Pd with the highest API recovery (check HPLC purity of filtrate).
Protocol B: Bulk Decontamination using TMT (Trimercaptotriazine)
Best for removing massive Pd loads (>1000 ppm) prior to final polishing.
Mechanism: TMT forms an insoluble 3D polymer network with Pd, precipitating it out of solution.
-
Dissolution: Dissolve crude intermediate in a polar solvent (THF or DMF). TMT is less effective in non-polar solvents like Toluene.
-
Addition: Add Na₃TMT (Trimercaptotriazine sodium salt) (0.5 equiv relative to Pd).
-
Note: Do not use excess TMT if possible, as residual TMT can be difficult to purge.
-
-
Digestion: Stir at 50°C for 2-6 hours. You should see a flocculent precipitate form.
-
Filtration: Filter through a pad of Celite mixed with Activated Carbon (to catch fine particulates).
-
Polishing: If Pd is still >20 ppm, follow up with a silica-thiol scavenger polish (Protocol A).
Regulatory & Compliance Data (ICH Q3D)
Quantitative Limits: You must ensure your final API meets the Permitted Daily Exposure (PDE) limits defined by ICH Q3D (R2).
| Route of Administration | PDE Limit (µ g/day ) | Concentration Limit (ppm)* |
| Oral | 100 | 10 |
| Parenteral (IV) | 10 | 1 |
| Inhalation | 1 | 0.1 |
*Assuming a max daily dose of 10g.[1][2] If dose is lower (e.g., 1g), the ppm limit increases (e.g., Oral = 100 ppm).
Compliance Note: Palladium is a Class 2B element. It must be included in your Risk Assessment if it is intentionally added (i.e., used as a catalyst).
References
-
ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation. Available at: [Link]
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. [Link]
-
Rosso, V. W., et al. (1997).[3] Removal of Palladium from Organic Reaction Mixtures by Trimercaptotriazine.[4][5] Organic Process Research & Development, 1(4), 311–314. [Link]
-
Biotage. (2023).[6] Strategies for Metal Removal in Pharmaceutical Synthesis.[Link]
Sources
Validation & Comparative
Introduction: The Analytical Imperative for Chloropyrazine-Quinoline Derivatives
An In-Depth Guide to the LC-MS Fragmentation Patterns of Chloropyrazine-Quinoline Derivatives
In the landscape of modern drug discovery, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, derivatives combining chloropyrazine and quinoline moieties are of significant interest due to their potential as kinase inhibitors and other targeted therapies. The precise structural characterization of these molecules is non-negotiable, underpinning everything from metabolic stability studies to impurity profiling and quality control. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural specificity.[1]
This guide provides a detailed exploration of the characteristic fragmentation patterns of chloropyrazine-quinoline derivatives under electrospray ionization (ESI) conditions. We will move beyond a simple cataloging of fragments to explain the chemical logic driving these dissociation pathways. By understanding these principles, researchers can more effectively develop robust analytical methods, identify unknown metabolites, and confidently elucidate the structures of novel compounds within this important chemical class.
Pillar 1: Foundational Principles of Fragmentation in ESI-MS/MS
Before dissecting our target molecules, it is crucial to grasp the fundamentals of the analytical process. In a typical LC-MS/MS workflow, the analyte is first separated chromatographically, then ionized, and finally fragmented to produce a characteristic mass spectrum.
Ionization: Electrospray Ionization (ESI) is the method of choice for these derivatives. The multiple nitrogen atoms within the pyrazine and quinoline rings are basic sites, readily accepting a proton in positive ion mode to form a stable quasi-molecular ion, [M+H]⁺.[2] This "soft" ionization technique is vital as it predominantly generates the intact precursor ion with minimal initial fragmentation, setting a clean slate for controlled fragmentation in the collision cell.[2][3]
Collision-Induced Dissociation (CID): The protonated precursor ion ([M+H]⁺) is mass-selected and then accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions increase the ion's internal energy, leading to fragmentation. The molecule doesn't shatter randomly; instead, bonds break in a predictable manner, governed by factors like bond strength, proton affinity, and the stability of the resulting fragment ions and neutral losses. Our role as analysts is to interpret this controlled demolition.
Experimental Workflow: A Conceptual Overview
The entire process, from sample to data, follows a logical sequence. Understanding this workflow is key to designing and troubleshooting experiments.
Caption: High-level workflow for LC-MS/MS analysis of organic molecules.
Pillar 2: Deconstructing the Fragmentation Pattern
Let's consider a representative, hypothetical structure: 2-chloro-N-(quinolin-6-yl)pyrazin-5-amine . This structure contains the three key components: the chloropyrazine ring, the quinoline ring, and an amine linker.
The fragmentation of this molecule is not a singular event but a cascade of competing and sequential pathways. The initial protonation site influences which pathways are favored. Given the multiple nitrogen atoms, protonation can occur on either the quinoline or pyrazine rings, or on the linking amine.
Pathway A: Cleavage at the Linker
The C-N bond of the secondary amine linker is often a point of initial fragmentation. Cleavage on either side of this linker is a common and diagnostically important event.
-
Cleavage yielding the quinoline fragment: Protonation on the quinoline ring can promote the formation of a stable 6-aminoquinoline cation upon CID.
-
Cleavage yielding the pyrazine fragment: Conversely, protonation on the pyrazine ring can lead to the formation of a 2-chloropyrazin-5-amine cation.
Pathway B: Fragmentation of the Heterocyclic Cores
While the core rings are aromatic and relatively stable, they possess characteristic fragmentation patterns, which become apparent either from the precursor ion or from secondary fragmentation of larger product ions.
-
Quinoline Ring Fragmentation: The most characteristic fragmentation of the quinoline core is the neutral loss of hydrogen cyanide (HCN).[4][5] This occurs via a ring-opening mechanism. Subsequent loss of acetylene (C₂H₂) can also be observed from the resulting fragment.[6]
-
Chloropyrazine Ring Fragmentation: The pyrazine ring itself is quite stable.[7] Key fragmentations are often initiated by its substituents. The chlorine atom provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of ~3:1), which is invaluable for confirming the presence of chlorine in a fragment. A common pathway involves the loss of the chloro-substituent. Loss of HCN from the pyrazine ring is also possible, analogous to the quinoline ring.
A Proposed Fragmentation Scheme
The following diagram illustrates the major predicted fragmentation pathways for our hypothetical molecule, 2-chloro-N-(quinolin-6-yl)pyrazin-5-amine (Molecular Formula: C₁₃H₉ClN₄, Monoisotopic Mass: 256.05 Da).
Caption: Proposed ESI-MS/MS fragmentation of a chloropyrazine-quinoline derivative.
Comparative Data Summary
The following table summarizes the key predicted ions. In a real-world scenario, comparing the fragmentation patterns of a lead compound versus its metabolites or degradation products in this tabular format is highly effective.
| Ion Description | Proposed Structure / Origin | Predicted m/z | Fragmentation Pathway |
| Precursor Ion | [M+H]⁺ | 257.06 | - |
| Product Ion 1 | Quinolin-6-amine cation | 144.07 | Cleavage of the C-N linker bond |
| Product Ion 2 | 2-Chloropyrazin-5-amine cation | 128.01 | Cleavage of the N-C linker bond |
| Product Ion 3 | Dechlorinated precursor | 222.09 | Loss of a chlorine radical |
| Product Ion 4 | HCN Loss from Precursor | 230.05 | Loss of HCN from the quinoline ring |
| Product Ion 5 | Secondary fragment from Ion 1 | 116.05 | Loss of HCN from the quinoline fragment |
Causality Behind the Pathways: The fragmentation is driven by the stability of the products. The formation of protonated 6-aminoquinoline (m/z 144.07) is highly favorable due to the stability of the aromatic quinoline cation. Similarly, the loss of small, stable neutral molecules like HCN is a common, entropically favored process in the gas phase.[4]
Pillar 3: A Self-Validating Experimental Protocol
This protocol provides a robust starting point for method development. The key to trustworthiness is systematic optimization and validation.
Objective: To develop and validate an LC-MS/MS method for the identification and fragmentation analysis of a chloropyrazine-quinoline derivative in a research-grade sample.
1. Sample Preparation
- Stock Solution: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable organic solvent (e.g., DMSO, Methanol) to create a 1 mg/mL stock solution.
- Working Solution: Perform a serial dilution of the stock solution with 50:50 Methanol:Water to a final concentration of 1 µg/mL. This concentration is typically sufficient for initial fragmentation studies on modern mass spectrometers.
- Matrix Blank: Prepare a blank sample using only the 50:50 Methanol:Water diluent to check for system contamination.
2. Liquid Chromatography (LC) Parameters
- Rationale: The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any potential impurities. A C18 column is a standard choice for compounds of this polarity. A gradient elution ensures that compounds with a range of polarities can be eluted efficiently.[1]
- Column: C18, 2.1 x 50 mm, 1.8 µm particle size
- Mobile Phase A: Water with 0.1% Formic Acid. (The acid aids in protonation for positive mode ESI).[8]
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
- Flow Rate: 0.4 mL/min
- Injection Volume: 2 µL
- Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 5 | | 1.0 | 5 | | 5.0 | 95 | | 7.0 | 95 | | 7.1 | 5 | | 9.0 | 5 |
3. Mass Spectrometry (MS) Parameters
- Rationale: These parameters must be optimized to achieve stable ionization and controlled, informative fragmentation. The declustering potential and collision energy are the most critical for controlling fragmentation.[9] Start with the values below and optimize by infusing the analyte directly or performing multiple injections while varying one parameter at a time.
- Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer
- Ionization Mode: ESI Positive
- Scan Type: Full Scan (MS1) and Product Ion Scan (MS/MS)
- MS1 Scan Range: m/z 100 - 500
- MS/MS Scan: Select the [M+H]⁺ ion (e.g., m/z 257.1) as the precursor.
- Ion Source Gas 1: 50 psi
- Ion Source Gas 2: 55 psi
- Curtain Gas: 35 psi
- Source Temperature: 500 °C
- IonSpray Voltage: 5500 V
- Declustering Potential (DP): 80 V (Optimize to minimize in-source fragmentation).[9]
- Collision Energy (CE): 35 eV (Perform a collision energy ramp, e.g., 15-55 eV, to observe how fragmentation patterns change).
- Collision Cell Exit Potential (CXP): 10 V
4. Data Analysis and Validation
- Confirm the Precursor: In the MS1 scan, confirm the presence of the [M+H]⁺ ion with the correct m/z and isotopic pattern.
- Analyze the Product Ion Spectrum: Identify the major fragment ions in the MS/MS spectrum.
- Propose Pathways: Match the observed fragments to logical neutral losses and substructures, as outlined in Pillar 2. High-resolution instruments can provide accurate mass measurements to confirm the elemental composition of each fragment.[10]
- System Suitability: Before and during the analysis, inject a known standard to verify retention time, peak shape, and signal intensity, ensuring the system is performing correctly.
Conclusion
The LC-MS/MS fragmentation of chloropyrazine-quinoline derivatives is a predictable process governed by the fundamental principles of gas-phase ion chemistry. The primary fragmentation events typically involve cleavage at the linker connecting the two heterocyclic systems and characteristic losses from the quinoline (notably HCN) and chloropyrazine cores. By employing a systematic approach to method development and a logical framework for spectral interpretation, researchers can leverage LC-MS/MS as a powerful tool for the unambiguous structural elucidation of these pharmaceutically relevant molecules. The protocols and fragmentation guides presented here offer a comprehensive starting point for any scientist entering this field.
References
- Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- Benchchem. Application Note: Mass Spectrometry Fragmentation Analysis of 6-Fluoro-pyrazine-2-carboxylic Acid.
- Physical Chemistry Chemical Physics. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry.
- PubMed. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES.
- Research Solutions Pages. Charge localization: The ion kinetic energy spectra of pyrazine, pyrimidine and pyridazine.
- PMC. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- The Journal of Chemical Physics. Comprehensive survey of dissociative photoionization of quinoline by PEPICO experiments.
- Community Discussion. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
- Benchchem. Monitoring quinoline synthesis progress using TLC or LC-MS.
- Lirias. Current Developments in LC-MS for Pharmaceutical Analysis.
-
Mestrelab Research. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available from: [Link]
- MDPI. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry.
- Article. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry.
- arXiv.org. Intracluster ion-molecule reaction in quinoline and isoquinoline dimers under the influence of diverse ionizing radiations.
Sources
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. chempap.org [chempap.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uab.edu [uab.edu]
- 9. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Potency & Efficacy of A2A Antagonists (Quinoline vs. Pyridine Scaffolds)
Executive Summary
The Verdict: In the landscape of Adenosine A2A receptor (A2AR) antagonists, Pyridine-derived scaffolds (specifically fused systems like pyrazolo-pyridines) currently hold the clinical gold standard for potency (
Structural & Mechanistic Analysis
The Pyridine Scaffold (The "Nitrogen Anchor")
-
Representative Class: Thiazolo[5,4-c]pyridines, Pyrazolo[4,3-c]pyridines (e.g., precursors to Preladenant).
-
Mechanism: The pyridine nitrogen (often N7 in fused systems) acts as a critical hydrogen bond acceptor. It anchors the molecule within the orthosteric binding pocket, specifically interacting with Asn253 or Glu169 in the transmembrane domain.
-
Advantage: High ligand efficiency (LE). The electron-deficient ring minimizes metabolic liability while maximizing polar interactions.
The Quinoline/Quinazoline Scaffold (The "Hydrophobic Slab")
-
Representative Class: Imidazo[4,5-c]quinolines, 2-amino-quinazolines.
-
Mechanism: These bicyclic aromatic rings rely heavily on
- stacking interactions with Phe168 in the extracellular loop 2 (ECL2). -
Challenge: The bulkier bicyclic core can clash with the "toggle switch" residues (Trp246) if not substituted correctly.
-
Optimization: Recent data confirms that adding a furan-2-yl moiety at the C4 position of the quinazoline creates a "potency booster," mimicking the furan ring found in potent pyridine antagonists (like Preladenant) and restoring high affinity.
Comparative Potency Data
The following table contrasts a clinical standard Pyridine-based antagonist against emerging Quinoline/Quinazoline derivatives.
Table 1: Potency (
| Feature | Pyridine Scaffold (Standard) | Quinoline/Quinazoline Scaffold (Challenger) | Early Quinoline (Baseline) |
| Compound | Preladenant (SCH 420814) | Compound 5m (Novel Quinazoline) | Imidazo[4,5-c]quinoline |
| Core Structure | Pyrazolo-triazolo-pyrimidine* | 2-amino-4-(furan-2-yl)quinazoline | Tricyclic Quinoline |
| Binding Affinity ( | 1.1 nM | 5.0 nM | > 100 nM |
| Functional | ~0.7 nM | 6.0 µM | Variable |
| Selectivity (A2A vs A1) | > 1000-fold | > 400-fold | Low (often Dual A1/A2A) |
| Key Interaction | N-H bond (Asn253) + Furan pocket | ||
| Solubility | Moderate | Improved (w/ amine sidechains) | Poor |
*Note: Preladenant is a fused system derived from pyridine/pyrimidine precursors. It represents the optimized endpoint of the pyridine scaffold lineage.
Analysis:
The Quinazoline Compound 5m achieves single-digit nanomolar affinity (
Visualization of Signaling & SAR Workflows
Diagram 1: A2A Receptor Signaling Pathway (Antagonism)
This diagram illustrates the downstream effects blocked by these antagonists.
Caption: Mechanism of Action. Both scaffolds function by competitively blocking Adenosine binding, preventing Gs-protein coupling and the subsequent cAMP cascade.
Diagram 2: SAR Optimization Workflow (Quinoline Series)
The logic flow for optimizing a Quinoline hit into a potent Lead.
Caption: Optimization logic for Quinoline scaffolds. The critical step is the C4-Furan addition to achieve nanomolar potency.
Experimental Protocols
To validate the comparison between these scaffolds, the following self-validating protocols are recommended.
Protocol A: Radioligand Binding Assay (Potency Determination)
Purpose: Determine affinity (
-
Membrane Preparation: Use HEK-293 cells stably expressing human A2AR.[1] Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Ligand Selection: Use [
H]ZM241385 (a high-affinity antagonist radioligand) at a concentration of 2 nM. -
Incubation:
-
Mix: 50 µg membrane protein + [
H]ZM241385 + Test Compound (Quinoline/Pyridine analog) in a 96-well plate. -
Non-specific binding control: Add 10 µM XAC (Xanthine Amine Congener).
-
Incubate for 90 minutes at 25°C (Equilibrium is critical).
-
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.-
Validation Check: The
for the reference standard (ZM241385) must be within 1.0–2.0 nM for the assay to be valid.
-
Protocol B: cAMP Functional Assay (Efficacy Determination)
Purpose: Confirm that binding translates to functional antagonism (blocking Gs signaling).
-
Cell Seeding: Seed CHO-K1 cells expressing hA2AR at 10,000 cells/well.
-
Agonist Stimulation:
-
Prepare cells in stimulation buffer containing IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.
-
Add NECA (non-selective agonist) or CGS21680 (selective A2A agonist) at its
concentration.
-
-
Antagonist Treatment: Simultaneously add the Test Compound (dilution series 0.1 nM – 10 µM).
-
Incubation: 30 minutes at 37°C.
-
Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP detection kit (e.g., LANCE or HTRF).
-
Data Output: Plot signal inhibition vs. log[concentration].
-
Note: Quinoline derivatives often show a "right-shift" in this assay compared to binding data (see Table 1), indicating lower functional efficiency per unit of binding.
-
References
-
Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists. Molecules (2024). A detailed SAR study identifying Compound 5m with 5 nM affinity.
-
A2A Adenosine Receptor Antagonists: Are Triazolotriazine and Purine Scaffolds Interchangeable? Molecules (2022). Comparative analysis of scaffold energetics.
-
Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists. Journal of Medicinal Chemistry (2023). Highlights the potency of pyridine-based systems.
-
Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives. Journal of Medicinal Chemistry (2022). Foundational data on quinoline scaffold interactions.[2][3][4]
-
Design, synthesis and biological evaluation of Tozadenant analogues. Bioorganic & Medicinal Chemistry (2021). SAR data for benzothiazole/pyridine-class antagonists.
Sources
- 1. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Quinazoline Derivatives as Highly Effective A2A Adenosine Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1H-imidazo[4,5-c]quinolin-4-amines: novel non-xanthine adenosine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: X-ray Crystallography of Substituted Pyrazin-2-amine Derivatives
Executive Summary: The "Janus" Scaffold
In the realm of kinase inhibitor design, the substituted pyrazin-2-amine scaffold represents a "privileged structure." Unlike its pyridine or pyrimidine counterparts, the pyrazine core offers a unique electronic distribution that facilitates high-affinity binding to the ATP-binding hinge region of kinases (e.g., CHK1, Nek2, Aurora A) while simultaneously presenting distinct challenges and opportunities in X-ray crystallography.[1]
This guide objectively compares the crystallographic performance of pyrazin-2-amine derivatives against standard alternatives.[1] It provides validated protocols for overcoming the specific solubility and packing anomalies inherent to this scaffold, ensuring high-resolution diffraction data.[1]
Comparative Analysis: Pyrazin-2-amine vs. Alternatives
The choice of scaffold dictates not just biological affinity, but the crystallizability of the complex. The table below synthesizes data from internal fragment screening campaigns and published literature, comparing the Pyrazin-2-amine core against Pyridine-2-amine and Pyrimidine-2-amine.
Table 1: Crystallographic & Structural Performance Matrix
| Feature | Pyrazin-2-amine | Pyridine-2-amine | Pyrimidine-2-amine |
| H-Bond Pattern (Hinge) | Donor-Acceptor (D-A) N1 accepts, 2-NH2 donates.[1] | Donor-Acceptor (D-A) Similar, but N1 is more basic. | Donor-Acceptor-Donor (D-A-D) N1/N3 accept, 2-NH2 donates. |
| Crystal Packing (Small Mol) | Centrosymmetric Dimers Forms robust | Chains/Helices Often forms catemers; lower melting points. | Variable Depends heavily on 4,6-substitution. |
| Solubility (Aq. Buffer) | Moderate to Low Aggregates at high conc. due to stacking. | High Higher pKa aids solubility. | Moderate |
| Diffraction Resolution (Avg) | 1.8 Å - 2.4 Å Rigid core reduces B-factors.[1] | 2.0 Å - 2.8 Å Flexible substituents often disorder.[1] | 1.5 Å - 2.2 Å Often packs very efficiently.[1] |
| Binding Mode Specificity | High N4 nitrogen repels "gatekeeper" residues, forcing specific conformations.[1] | Medium Promiscuous binding common. | High Symmetrical nature can lead to 180° flip ambiguity. |
Expert Insight: The "Flip" Ambiguity
A critical advantage of the pyrazin-2-amine over the pyrimidine-2-amine in crystallography is the resolution of electron density ambiguity.
-
Pyrimidine: Due to symmetry (N1 and N3 are identical), it is often difficult to distinguish the orientation of the ring in medium-resolution maps (>2.5 Å), leading to modeling errors.
-
Pyrazine: The asymmetry (N1 vs. C3) creates a distinct electron density shape. The N4 nitrogen often engages in water-mediated networks that clearly define the ring's orientation [1].
Structural Biology & Mechanism
To understand why we optimize crystallization for this scaffold, we must visualize the intermolecular interactions.
Supramolecular Synthons
In the solid state (pre-crystallization), pyrazin-2-amines form robust centrosymmetric dimers via N-H...N hydrogen bonds.[1] Breaking this high-energy lattice is the rate-limiting step in solubilizing the ligand for co-crystallization.
Kinase Hinge Binding
Upon binding to the protein, the "dimer" must dissociate. The pyrazin-2-amine motif typically mimics the adenine ring of ATP.
-
N1: Accepts H-bond from the backbone NH (hinge residue).
-
2-NH2: Donates H-bond to the backbone Carbonyl (hinge residue - 1).[1]
Diagram 1: Interaction Topology & Workflow
The following diagram illustrates the transition from the solid-state dimer (drug powder) to the active protein-bound state, highlighting the critical "Solubilization Barrier."
Caption: The transition from stable solid-state pyrazine dimers to active protein-ligand complexes requires overcoming a significant lattice energy barrier, often necessitating specific solubilization protocols.[1]
Experimental Protocols
Protocol A: Solubilization & Seeding (The "Pyrazine" Specifics)
Standard protocols often fail because pyrazin-2-amines precipitate upon contact with aqueous protein buffers.[1]
Reagents:
-
Ligand Stock (100 mM in 100% DMSO).
-
Kinase Domain (conc. > 5 mg/mL).
-
Additives: 0.1 M Sulfobetaine-201 (NDSB-201).[1]
Step-by-Step:
-
Monomerization: Sonicate the 100 mM ligand stock for 5 minutes at 30°C. Why? To break the centrosymmetric dimers described in Section 3.1.
-
Intermediate Dilution: Do NOT add ligand directly to the protein. Dilute ligand 1:10 into a "Carrier Buffer" (Protein buffer + 5% DMSO + 0.1M NDSB-201).[1]
-
Complexation: Add the diluted ligand to the protein solution to a final ratio of 1:1.5 (Protein:Ligand). Incubate on ice for 60 mins.
-
Clarification: Centrifuge at 14,000 x g for 10 mins. Pyrazines often form micro-crystals in solution; these must be removed to prevent false nucleation.
Protocol B: Co-Crystallization vs. Soaking
For pyrazin-2-amine derivatives, Co-crystallization is statistically superior to Soaking.[1]
-
Soaking: Pyrazines often damage pre-formed crystals due to the high DMSO concentration required to keep them soluble.
-
Co-crystallization: Allows the protein to organize around the rigid pyrazine core, often yielding lower B-factors.
Data Interpretation & Validation
When analyzing the X-ray data, use the following checkpoints to validate the model.
The "Water Bridge" Marker
In high-resolution structures (< 2.0 Å), substituted pyrazin-2-amines often recruit a conserved water molecule at the N4 position (if unsubstituted).[1]
-
Observation: Look for a spherical density approx. 2.8 Å from Pyrazine-N4.[1]
-
Validation: This water usually bridges to a backbone carbonyl or a side chain (e.g., Gatekeeper residue). If this water is missing but the B-factors are low, re-check the ligand orientation; you might have modeled it 180° flipped (confusing C3 with N4).
Electron Density Quality
Due to the aromatic stacking capability of the pyrazine ring, these ligands often stabilize the P-loop of kinases.
-
Success Metric: Well-defined
density (contour > 1.0 ) for the entire inhibitor, including the solvent-exposed tail.[1] -
Failure Mode: If the pyrazine core is well-defined but the substituents are disordered, it suggests the "linker" geometry is suboptimal. Pyrazine is planar and rigid; unlike piperidine, it does not allow for chair/boat stress relief.[1]
Diagram 2: Crystallization Screening Logic
Use this logic flow to determine the optimal path for your specific derivative.
Caption: Decision matrix for selecting the crystallization method based on the physicochemical properties of the pyrazine derivative.
References
-
Furet, P., et al. (2011).[1] "Structure-based design of novel aminopyrazine inhibitors of checkpoint kinase 1 (CHK1)." Bioorganic & Medicinal Chemistry Letters, 21(9), 2737-2741.[1] Link
-
Lombart, H. G., et al. (2010).[1][2] "Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization." Journal of Medicinal Chemistry, 53(20), 7392-7404.[1] Link
-
Vishweshwar, P., et al. (2003).[1] "Supramolecular synthons in phenol–isonicotinamide adducts." CrystEngComm, 5, 146-152.[1] (Provides foundational theory on the N-H...N homosynthons in pyrazines). Link
-
Chrencik, J. E., et al. (2010).[1][3] "Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 and CMP-6." Journal of Molecular Biology, 400(3), 413-433.[1] Link
-
BenchChem Application Note. (2025). "Kinase Inhibitory Potential of 3-(1H-pyrazol-1-yl)pyrazin-2-amine: A Technical Guide." BenchChem Technical Resources. Link
Sources
- 1. CN107949560B - Crystallization of Pyridine-Substituted 2-Aminopyridine Protein Kinase Inhibitors - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enabling structure-based drug design of Tyk2 through co-crystallization with a stabilizing aminoindazole inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for High-Purity A₂A Receptor Ligands
Introduction: The Imperative for Purity in A₂A Receptor Pharmacology
The Adenosine A₂A receptor (A₂AR), a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a critical therapeutic target for a spectrum of pathologies. Its high expression in the basal ganglia makes it a cornerstone target for treating neurodegenerative conditions like Parkinson's disease, while its role in modulating immune responses has positioned it at the forefront of immuno-oncology research.[1][2][3] The development of selective antagonists for the A₂AR has therefore become a major focus in medicinal chemistry.
This guide provides an in-depth comparison of established synthetic routes for four major classes of A₂AR antagonists, offering field-proven insights into the causal relationships between synthetic strategy, reaction mechanics, and the ultimate purity of the final compound. We will dissect the synthesis of representative molecules: the xanthine-based Istradefylline , the triazolotriazine ZM241385 , the foundational pyrazolopyrimidine SCH-58261 , and the potent tricyclic Preladenant .
Core Scaffolds and Strategic Overview
The chemical space of A₂AR antagonists is dominated by several key heterocyclic scaffolds. The choice of a synthetic route is often a balance between the desired scale, the complexity of the target molecule, and the accessibility of starting materials.
Caption: Core heterocyclic scaffolds of prominent A₂AR antagonists.
Route 1: The Xanthine Scaffold - Synthesis of Istradefylline
Istradefylline (KW-6002) is a selective A₂AR antagonist approved for the treatment of Parkinson's disease.[3][6] Its synthesis is a multi-step process that builds the core xanthine structure from acyclic precursors. The xanthine core is well-known in pharmacology, with caffeine being a non-selective adenosine receptor antagonist.[7] The challenge lies in achieving the desired substitution pattern for A₂A selectivity.
Causality in Experimental Design:
The synthesis hinges on the initial construction of a substituted uracil ring, which is then elaborated into the fused bicyclic xanthine system.[8] This approach is favored because the starting materials, such as diethylurea and cyanoacetic acid, are commercially available and relatively inexpensive. The subsequent condensation and cyclization reactions are generally high-yielding, though purification of the final product can be challenging due to its poor aqueous solubility across a wide pH range.[9][10]
Experimental Protocol: Synthesis of Istradefylline Intermediate
This protocol is adapted from established patent literature and focuses on the construction of the core structure.[11][12]
-
Step 1: Uracil Formation. In a reaction vessel, 1,3-diethylurea is reacted with cyanoacetic acid in the presence of acetic anhydride. The acetic anhydride acts as both a solvent and a dehydrating agent, driving the condensation and subsequent cyclization to form 1,3-diethyl-6-aminouracil. The reaction is typically heated to ensure completion.
-
Step 2: Nitrosation. The resulting uracil derivative is dissolved in acetic acid, and sodium nitrite is added portion-wise at a controlled temperature. This electrophilic aromatic substitution reaction introduces a nitroso group at the 5-position, a critical step for building the second ring of the xanthine core.
-
Step 3: Reduction. The nitroso group is then reduced to an amine. A common method is catalytic hydrogenation using a palladium catalyst (Pd/C) in a solvent like methanol. This step yields a highly reactive 5,6-diaminouracil derivative, which must be used promptly in the next step to avoid degradation.
-
Step 4: Imidazole Ring Formation. The diaminouracil intermediate is condensed with a suitable electrophile to form the second ring. To form the specific (E)-8-(styryl) group of Istradefylline, this involves reaction with 3,4-dimethoxycinnamaldehyde, followed by oxidative cyclization.
-
Step 5: N-Alkylation. The final step involves the selective methylation at the N7 position using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base to yield Istradefylline.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system (e.g., toluene or isopropanol).[12] Purity is assessed by RP-HPLC, with a common mobile phase being a mixture of acetonitrile and an aqueous buffer like ortho-phosphoric acid.[9]
Route 2: The Triazolotriazine Scaffold - Synthesis of ZM241385 Analogs
ZM241385 is a high-affinity, selective A₂AR antagonist that has been instrumental as a research tool and a radioligand for receptor studies.[13] Its triazolotriazine core is a key feature that distinguishes it from the xanthines.
Causality in Experimental Design:
Synthetic strategies for this class often employ modern cross-coupling reactions to achieve the desired substitution pattern efficiently. The use of a Suzuki cross-coupling reaction, for example, allows for the modular and convergent assembly of the molecule.[5] This is advantageous because it allows for the late-stage introduction of diverse aryl or heteroaryl groups, facilitating the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The choice of a palladium catalyst and base is critical for achieving high yields and minimizing side reactions.[5]
Experimental Protocol: Suzuki Coupling for a 5,6-Biaryl-1,2,4-triazine-3-amine
This protocol demonstrates a key Suzuki coupling step, which is central to the synthesis of many triazine-based A₂AR antagonists.[5]
-
Step 1: Bromination. The starting material, a 5-aryl-1,2,4-triazin-3-amine, is dissolved in a suitable solvent like DMF. N-Bromosuccinimide (NBS) is added at a low temperature (-25 °C) to selectively brominate the 6-position of the triazine ring, yielding the key 6-bromo intermediate.
-
Step 2: Preparation for Coupling. In a sealed reaction vessel, the 6-bromotriazine intermediate (1 equivalent) is combined with the desired aryl or heteroaryl boronic acid or ester (typically 1.1-1.5 equivalents) and a base such as potassium carbonate (K₂CO₃, ~3 equivalents).
-
Step 3: The Suzuki Coupling Reaction. The mixture is dissolved in a solvent system like dioxane/water. The system is degassed thoroughly with nitrogen or argon to remove oxygen, which can deactivate the palladium catalyst. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, ~0.05 equivalents), is added.
-
Step 4: Reaction Execution. The sealed vessel is heated to a high temperature (e.g., 150 °C) with vigorous stirring for several hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Step 5: Workup and Purification. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried, concentrated, and the crude product is purified, typically using column chromatography on silica gel. Purity of the final compound is confirmed by HPLC, NMR, and mass spectrometry to be >95%.[5]
Route 3: The Pyrazolotriazolopyrimidine Scaffold - Synthesis of Preladenant
Preladenant (SCH-420814) is another highly potent and selective A₂AR antagonist that reached late-stage clinical trials for Parkinson's disease.[14][15] Its complex, fused tricyclic core presents a significant synthetic challenge but also provides a rigid framework for optimal receptor interaction.
Causality in Experimental Design:
The synthesis of Preladenant involves the construction of the pyrazolo[4,3-e][4][5][13]triazolo[1,5-c]pyrimidine core, followed by the attachment of the side chain. The patented routes often involve building the pyrimidine ring first, followed by annulation of the pyrazole and triazole rings.[14] A key step is the coupling of the functionalized core with the piperazine side chain. This is often achieved via a nucleophilic substitution reaction where an amine on the piperazine ring displaces a leaving group on an alkyl chain attached to the core.
Experimental Protocol: Side-Chain Coupling for Preladenant
This protocol outlines the crucial coupling step to install the side chain that is critical for Preladenant's high affinity.[14][16][17]
-
Step 1: Intermediate Preparation. Synthesize the tricyclic core, 2-(furan-2-yl)-7-(2-chloroethyl)-7H-pyrazolo[4,3-e][4][5][13]triazolo[1,5-c]pyrimidin-5-amine. This intermediate already contains the core structure and an alkyl halide side chain ready for coupling.
-
Step 2: Piperazine Moiety. Prepare the second key intermediate, 1-[4-(2-methoxyethoxy)phenyl]piperazine.
-
Step 3: Nucleophilic Substitution. In a suitable solvent such as DMF or acetonitrile, combine the tricyclic core intermediate (1 equivalent) with the piperazine derivative (1-1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate to act as an acid scavenger.
-
Step 4: Reaction Execution. The reaction mixture is heated (e.g., 80-100 °C) for several hours until the starting material is consumed, as monitored by LC-MS.
-
Step 5: Workup and Purification. After cooling, the reaction is quenched with water, and the product is extracted into an organic solvent. The crude product is then purified. Given the complexity and potential for side products, a multi-step purification process involving column chromatography followed by recrystallization or preparative HPLC may be necessary to achieve the desired high purity.
Workflow for Synthesis and Purity Verification
The path from starting materials to a high-purity, well-characterized A₂AR ligand is a systematic process involving synthesis, purification, and rigorous analysis.
Sources
- 1. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Adenosine A2A Receptor Antagonists in Neurodegenerative Diseases: Huge Potential and Huge Challenges [frontiersin.org]
- 3. Pathophysiological Role and Medicinal Chemistry of A2A Adenosine Receptor Antagonists in Alzheimer’s Disease [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Adenosine A2A receptor antagonist - Wikipedia [en.wikipedia.org]
- 8. An efficient route to xanthine based A2A adenosine receptor antagonists and functional derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. rjptonline.org [rjptonline.org]
- 10. mdpi.com [mdpi.com]
- 11. CN104974157A - Istradefylline synthesis process - Google Patents [patents.google.com]
- 12. CN104262342A - Preparation method of istradefylline intermediate - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. WO2012127472A1 - Process and intermediates for the preparation of preladenant and related compounds - Google Patents [patents.google.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. juser.fz-juelich.de [juser.fz-juelich.de]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine
Topic: Personal Protective Equipment & Handling Strategy for 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine Classification: Novel Chemical Entity (NCE) / Potential High Potency Active Pharmaceutical Ingredient (HPAPI)[1]
Executive Safety Assessment: The "Unknown" is the Hazard[1]
As a Senior Application Scientist, my first directive is to address the specific nature of 6-Chloro-5-(8-chloroquinolin-6-yl)pyrazin-2-amine . This is not a common reagent; it is a highly specific pharmacophore, likely a kinase inhibitor intermediate (structurally analogous to ERK or MAPK pathway inhibitors).[1]
The Critical Gap: There are no publicly established Occupational Exposure Limits (OELs) for this specific CAS. The Scientific Solution: We must apply Control Banding .[1] Based on Structural Activity Relationship (SAR) read-across from halogenated quinolines and amino-pyrazines, you must handle this compound as Occupational Exposure Band (OEB) 4 until toxicological data proves otherwise.[1]
Assumed Hazard Profile (Read-Across):
-
Sensitization: High probability (Amino-pyrazine moiety).[1]
-
Genotoxicity: Potential (Chloro-quinoline moiety).[1]
-
Potency: High (Likely designed for nanomolar affinity).[1]
-
Target OEL: < 1 µg/m³ (8-hour TWA).
The Hierarchy of Containment (Engineering First)
PPE is the last line of defense, not the first.[1] For an OEB 4 compound, reliance on PPE alone is a critical failure mode.[1]
-
Primary Barrier: Powder containment hood (HEPA filtered) or Glovebox/Isolator.[1]
-
Static Control: Use an ionizing fan during weighing; halogenated heterocycles are often static-prone, leading to "flying powder" events.[1]
Visualization: Exposure Control Logic
Caption: Decision logic for engineering controls based on physical state. Note that powders require higher containment (Isolators/Powder Hoods) than solutions.[1]
Personal Protective Equipment (PPE) Matrix
Do not deviate from this matrix. The combination of a halogenated structure and an amine group increases skin permeability and sensitization risks.
| Body Zone | PPE Specification | Scientific Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) with HEPA cartridges OR N95/P100 only if working inside a certified Class II Biosafety Cabinet or Powder Hood.[1] | N95s often fail due to poor facial seal.[1] For OEB 4, a protection factor of 1000 (PAPR) is preferred over 10 (N95).[1] |
| Hands (Inner) | Nitrile (4 mil) - Taped to sleeve. | Acts as the primary barrier against incidental contact.[1] |
| Hands (Outer) | Nitrile (Extended Cuff, 6-8 mil) or Laminate (Silver Shield) if using DMSO.[1] | Crucial: If dissolving in DMSO, standard nitrile degrades.[1] DMSO carries the toxic payload through the glove and skin. |
| Body | Tyvek® Lab Coat (Closed front) or Coverall with elastic cuffs.[1] | Cotton lab coats absorb powders and become a secondary source of exposure in the cafeteria/office. |
| Eyes | Chemical Splash Goggles (Indirect Vent).[1] | Safety glasses are insufficient for fine powders which can bypass side shields via air currents.[1] |
Operational Protocol: Step-by-Step
Phase A: Preparation (The "Clean" Zone)[1]
-
Donning: Put on inner gloves, Tyvek coat, and outer gloves.[1] Tape inner gloves to the Tyvek cuffs to prevent wrist exposure.
-
Static Check: Place an ionizing bar/fan inside the balance enclosure.[1]
-
Solvent Prep: If preparing a stock solution, pre-measure the solvent (DMSO/Methanol) before opening the compound vial.[1]
Phase B: Manipulation (The "Hot" Zone)[1]
-
Opening: Open the vial only inside the hood.
-
Weighing:
-
Decon: Wipe the exterior of the stock vial with a chemically compatible wipe (e.g., methanol-dampened) before removing it from the hood.
Phase C: Disposal (The "End" Zone)
-
Solid Waste: All weighing boats, contaminated gloves, and wipes go into a sealed double-bag labeled "High Potency Chemical Waste."[1]
-
Liquid Waste: Segregate halogenated organic waste. Do not mix with general oxidizers.[1]
Emergency Response: Spills & Exposure
Scenario: You drop a 100mg vial of powder on the floor.
Spill Response Visualization
Caption: Workflow for dry powder spill. The critical step is "Wet Containment" to stop dust from becoming airborne.
Medical Surveillance: If skin contact occurs:
-
Wash with soap and water for 15 minutes (do not use alcohol; it enhances absorption).[1]
-
Report the specific structure (Chloro-quinoline) to the physician; this structure suggests potential liver or ocular toxicity monitoring.
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]
-
Occupational Safety and Health Administration (OSHA). (2016).[1] Controlling Occupational Exposure to Hazardous Drugs.
-
Naumann, B. D., et al. (1996).[1] Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal.[1] (Foundational text for Control Banding).
-
SafeWork NSW. Handling Potent Compounds in the Pharmaceutical Industry.[1] (General guidance on OEB 4 handling).
Disclaimer: This guide assumes the compound is a high-potency research agent.[1] Always consult your institution's Environmental Health & Safety (EHS) officer for site-specific protocols.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
